Butyl Oleate
Beschreibung
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
Butyl oleate has been reported in Bos taurus with data available.
produced by direct esterification of butanol and oleic acid to decrease the viscosity of biodiesel in winter use
Eigenschaften
IUPAC Name |
butyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBFFTLQMKKBLZ-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027099 | |
| Record name | Butyl cis-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Light colored liquid; [Hawley] Yellow liquid; [HSDB] | |
| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid, butyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
228 °C AT 15 MM HG | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
356 °F | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL; INSOL IN WATER, MISCIBLE WITH ETHER, VEGETABLE & MINERAL OIL | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8704 AT 15 °C | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000263 [mmHg] | |
| Record name | Oleic acid, butyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW LIQUID, LIGHT-COLORED, OLEAGINOUS LIQUID; OPAQUE AT 12 °C, SOLID AT -26.4 °C | |
CAS No. |
142-77-8 | |
| Record name | Butyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleic acid, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cis-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487I65419Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-butyl Oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-26.4 °C | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923) (C₂₂H₄₂O₂) is the ester formed from the condensation of oleic acid and n-butanol. It is a versatile oleochemical with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors. In drug development, it is of particular interest as a lipid excipient in various formulations and as a penetration enhancer for transdermal drug delivery systems. Its biocompatibility and ability to modify drug release profiles make it a valuable component in the formulation scientist's toolkit. This technical guide provides a comprehensive overview of the core chemical and physical properties of butyl oleate, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in drug delivery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for formulation development and experimental design.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | butyl (Z)-octadec-9-enoate | |
| Synonyms | Butyl cis-9-octadecenoate, Oleic acid butyl ester | |
| CAS Number | 142-77-8 | |
| Molecular Formula | C₂₂H₄₂O₂ | |
| Molecular Weight | 338.57 g/mol |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Mild, fatty | |
| Density | 0.868 - 0.88 g/mL at 25 °C | |
| Boiling Point | 227-228 °C at 13 mmHg; 414.9 °C at 760 mmHg | |
| Melting Point | -27 °C to -55 °C | |
| Flash Point | 180 °C (closed cup) | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and mineral oil. | |
| Refractive Index | ~1.4480 |
Table 3: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 | |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 | |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following sections provide step-by-step protocols for common laboratory procedures.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of oleic acid with n-butanol.
Materials:
-
Oleic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine oleic acid and an excess of n-butanol (typically a 1:3 to 1:5 molar ratio of acid to alcohol).
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the oleic acid).
-
If using azeotropic removal of water, add toluene to the reaction mixture and attach a Dean-Stark trap.
-
Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the alcohol and toluene if used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase (B570770)
This protocol provides a greener alternative to acid catalysis, utilizing an immobilized lipase.
Materials:
-
Oleic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
n-Heptane or other suitable organic solvent (optional, for solvent-based systems)
-
Molecular sieves (to remove water)
-
Shaking incubator or stirred-tank reactor
-
Filtration setup
Procedure:
-
In a reaction vessel, dissolve oleic acid and n-butanol in the chosen organic solvent (if applicable). A typical molar ratio is 1:1 to 1:3 (acid to alcohol).
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 1-10% by weight of the substrates.
-
Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can inhibit the enzyme.
-
Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with constant agitation (e.g., 200 rpm in a shaking incubator).
-
Monitor the reaction progress over time by taking samples and analyzing the conversion of oleic acid using titration or gas chromatography.
-
Once the desired conversion is achieved (typically within 24-72 hours), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with a solvent and reused for subsequent batches.
-
The product-containing filtrate can be purified by removing the solvent under reduced pressure.
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound to determine its purity and identify any byproducts.
Materials:
-
This compound sample
-
Internal standard (e.g., methyl heptadecanoate)
-
Hexane (B92381) or other suitable solvent for dilution
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, DB-WAX)
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard in hexane. Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of hexane containing the internal standard.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-300 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 500.
-
-
Injection and Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 338.6) and other fragment ions. Quantify the purity of this compound by comparing its peak area to that of the internal standard.
Role in Drug Development and Experimental Workflows
This compound serves as a critical excipient in pharmaceutical formulations, primarily by enhancing drug solubility and permeability.
Mechanism as a Penetration Enhancer
In transdermal drug delivery, this compound acts as a chemical penetration enhancer. Its lipophilic nature allows it to partition into the stratum corneum, the outermost layer of the skin. Here, it disrupts the highly organized lipid bilayer structure, increasing its fluidity. This disruption creates pathways for drug molecules to more easily permeate through the skin barrier and reach the systemic circulation.
Workflow for Evaluating this compound as a Drug Excipient
The following workflow outlines the key steps in assessing the suitability of this compound as an excipient for a new drug formulation.
Conclusion
This compound is a well-characterized fatty acid ester with a favorable safety profile and versatile applications in drug development. Its physical and chemical properties make it an excellent candidate for use as a solvent, emollient, and, most notably, a penetration enhancer in topical and transdermal formulations. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and effectively utilize this compound in their formulation and drug delivery research. As the demand for advanced and efficient drug delivery systems grows, the role of functional excipients like this compound will continue to be of significant importance.
An In-depth Technical Guide to Butyl Oleate (CAS 142-77-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl oleate (B1233923) (CAS 142-77-8), a versatile fatty acid ester. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its technical specifications, synthesis, and analytical methodologies.
Chemical and Physical Properties
Butyl oleate is the ester formed from the condensation of oleic acid and butanol.[1] It is a pale yellow, oily liquid with a mild, fatty odor.[2][3] This compound is insoluble in water but miscible with alcohols, ethers, and both vegetable and mineral oils.[3]
General Properties
| Property | Value | Reference |
| CAS Number | 142-77-8 | [4] |
| Molecular Formula | C22H42O2 | |
| Molecular Weight | 338.57 g/mol | |
| IUPAC Name | butyl (9Z)-octadec-9-enoate | |
| Synonyms | Oleic acid butyl ester, Butyl cis-9-octadecenoate |
Physical Data
| Property | Value | Reference |
| Appearance | Light colored to pale yellow liquid | |
| Melting Point | -26.4 °C | |
| Boiling Point | 228 °C @ 15 mmHg; 414-415 °C @ 760 mmHg (est.) | |
| Density | 0.8704 g/cm³ at 15 °C | |
| Refractive Index | 1.4480 at 25 °C | |
| Flash Point | > 93.33 °C (> 200 °F) | |
| Solubility | Insoluble in water; Soluble in alcohol |
Specifications
| Parameter | Value | Reference |
| Purity | ≥99% | |
| Acid Value | ≤ 0.3 mg KOH/g | |
| Saponification Value | 166-172 mg KOH/g | |
| Iodine Value | 80-90 g I₂/100g |
Experimental Protocols
Synthesis of this compound
This method involves the acid-catalyzed esterification of oleic acid with butanol.
Materials:
-
Oleic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium chloride solution
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Toluene (for azeotropic removal of water, optional)
-
Heating mantle, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine oleic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% of the total reactant weight).
-
Set up the apparatus for reflux and heat the mixture for several hours (e.g., 4-20 hours). The reaction progress can be monitored by measuring the acid value of the mixture.
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with saturated sodium chloride solution, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with saturated sodium chloride solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess butanol and any solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
This method utilizes a lipase (B570770) as a biocatalyst, offering a milder and more specific reaction.
Materials:
-
Oleic acid
-
n-Butanol
-
Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)
-
Organic solvent (e.g., n-heptane)
-
Phosphate buffer (pH 7.0)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Dissolve oleic acid and n-butanol in the organic solvent in a reaction vessel.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with agitation for a specified period (e.g., 12-48 hours).
-
Monitor the reaction progress by taking samples and analyzing for this compound formation or oleic acid consumption via GC or titration.
-
After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
The product can be purified from the solvent by evaporation. Further purification, if necessary, can be achieved by vacuum distillation.
Caption: General workflow for the enzymatic synthesis of this compound.
Analytical Methods
Purpose: To determine the purity of this compound and identify any impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., n-heptane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250-300 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-250 °C) at a specific rate (e.g., 2-3 °C/min), and hold for a final period.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Split Ratio: e.g., 1:20 or 1:50.
-
-
MS Conditions:
-
Ion Source Temperature: e.g., 250 °C.
-
Mass Range: Scan a suitable mass range to detect this compound and potential impurities.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by integrating the peak area.
Purpose: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Expect characteristic signals for the olefinic protons (~5.34 ppm), the methylene (B1212753) group adjacent to the ester oxygen (~4.06 ppm), and the terminal methyl group of the butyl chain (~0.92 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~173 ppm), olefinic carbons (~129-130 ppm), and the carbons of the butyl and oleyl chains.
-
Purpose: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer with a suitable sample holder (e.g., NaCl plates or ATR accessory)
Procedure:
-
Sample Preparation: Apply a thin film of the liquid this compound sample onto a salt plate or directly onto the ATR crystal.
-
Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands:
-
C=O stretching of the ester at ~1740 cm⁻¹.
-
C-O stretching at ~1170 cm⁻¹.
-
C-H stretching of alkanes just below 3000 cm⁻¹.
-
=C-H stretching of the alkene at ~3005 cm⁻¹.
-
Quality Control Assays
Purpose: To quantify the amount of free fatty acids in the sample.
Procedure:
-
Accurately weigh a known amount of the this compound sample into a flask.
-
Dissolve the sample in a neutralized solvent mixture (e.g., equal volumes of ethanol (B145695) and diethyl ether).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) until a faint pink color persists.
-
Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W, where V is the volume of KOH solution used, N is the normality of the KOH solution, and W is the weight of the sample.
Purpose: To measure the average molecular weight of the fatty acids in the ester.
Procedure:
-
Accurately weigh a known amount of the this compound sample into a flask.
-
Add a known excess of alcoholic potassium hydroxide solution.
-
Heat the mixture under reflux for a specified time (e.g., 30-60 minutes) to ensure complete saponification.
-
Allow the solution to cool and titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.
-
Perform a blank titration without the sample.
-
Calculate the saponification value using the formula: Saponification Value = [(B - S) × N × 56.1] / W, where B is the volume of HCl for the blank, S is the volume of HCl for the sample, N is the normality of the HCl solution, and W is the weight of the sample.
Caption: Workflow for the quality control analysis of this compound.
Applications in Research and Drug Development
This compound serves various functions in industrial and research settings.
-
Emollient and Skin Conditioner: In cosmetics and personal care products, it acts as an emollient, softening and moisturizing the skin.
-
Solubilizer: It is used as a solubilizer in creams and lotions.
-
Plasticizer: this compound can be used as a plasticizer for polymers.
-
Lubricant: It is employed as a lubricant in various industrial applications.
-
Percutaneous Absorption Enhancer: In drug development, this compound and similar fatty acid esters are investigated for their ability to enhance the permeation of drugs through the skin by disrupting the lipid structure of the stratum corneum. This property is valuable for the formulation of transdermal drug delivery systems.
Safety and Handling
According to safety data sheets, this compound may cause skin and serious eye irritation. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety goggles. In case of contact, flush the affected area with plenty of water. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.
Conclusion
This compound is a well-characterized fatty acid ester with a range of applications relevant to researchers and professionals in drug development. Its properties as a solubilizer and percutaneous absorption enhancer make it a compound of interest for topical and transdermal formulations. The synthesis and analytical methods outlined in this guide provide a foundation for its use and evaluation in a laboratory setting.
References
Butyl oleate synthesis from oleic acid and butanol
An In-depth Technical Guide to the Synthesis of Butyl Oleate (B1233923) from Oleic Acid and Butanol
Introduction
Butyl oleate (C₂₂H₄₂O₂) is a fatty acid ester formed from the condensation of oleic acid and n-butanol.[1] It is a light-colored, oily liquid that is insoluble in water but miscible with alcohols, ethers, and oils.[2] This compound serves a variety of functions across several industries. It is utilized as a plasticizer, particularly for PVC, a lubricant and lubricant additive, and an additive in paints and coatings.[1] Furthermore, its properties make it suitable for use in biodiesel and as a fuel additive.[1] In cosmetics, it functions as an emollient, moisturizer, and lubricant.[2] For professionals in research and drug development, this compound is used in laboratory settings to create fatty liver simulations for testing the efficacy of antioxidants.
This guide provides a comprehensive technical overview of the synthesis of this compound through the esterification of oleic acid and n-butanol. It details the underlying chemical reaction, various experimental protocols, and the influence of key parameters on reaction yield and efficiency.
Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂O₂ | |
| Molar Mass | 338.57 - 338.6 g/mol | |
| Appearance | Pale yellow, oily liquid | |
| Odor | Mild, fatty | |
| Melting Point | -26.4 °C | |
| Boiling Point | 228 °C at 15 mm Hg | |
| Density | 0.8704 g/cm³ at 15 °C | |
| Flash Point | >93.33 °C to 180 °C | |
| Water Solubility | Insoluble | |
| CAS Number | 142-77-8 |
Chemical Reaction and Mechanism
The synthesis of this compound is achieved through the Fischer esterification of oleic acid with n-butanol. This is a reversible condensation reaction where the carboxylic acid and alcohol react, typically in the presence of a catalyst, to form an ester and water.
To drive the reaction towards the product side and achieve high yields, the water produced as a byproduct is often continuously removed from the reaction mixture.
References
Butyl Oleate: An In-depth Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl oleate (B1233923), the ester of oleic acid and n-butanol, is a molecule of interest in various industrial applications. While its synthesis is well-documented, its natural occurrence is a subject of limited scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of butyl oleate. It critically evaluates the available evidence, details relevant biosynthetic pathways of its precursors, and presents hypothetical experimental protocols for its extraction and identification from biological matrices. This document aims to serve as a foundational resource for researchers investigating the natural presence and potential biological roles of this fatty acid ester.
Natural Occurrence of this compound
The natural occurrence of this compound as a distinct molecular entity, separate from its constituent oleic acid, is not widely reported in scientific literature. Much of the available information is sparse and requires careful interpretation.
Animal Sources
The most specific, albeit limited, evidence for the natural occurrence of this compound points towards bovine species.
It has been demonstrated that upon administration of 1-butanol (B46404) to rats, butyl esters of several fatty acids, including oleate, are formed in the liver.[2] This suggests that the endogenous formation of this compound in animals is plausible, provided there is a biological source of butanol.
Plant and Microbial Sources
Despite some non-scientific sources suggesting the presence of this compound in various plant oils, these claims are likely erroneous and result from the conflation of this compound with the highly abundant oleic acid, which is primarily present as a glyceride in these oils.[3] A thorough review of scientific literature did not yield any definitive evidence of naturally occurring this compound in plants or microorganisms.
Biosynthesis of Precursors and Hypothetical Formation of this compound
While the direct biosynthetic pathway of this compound in natural systems has not been elucidated, the synthesis of its precursors, oleic acid and butanol, is well-understood.
Biosynthesis of Oleic Acid
Oleic acid is a long-chain monounsaturated fatty acid synthesized from acetyl-CoA through the fatty acid synthesis (FAS) pathway.[4][5] The process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. In ruminants, the primary substrate for fatty acid synthesis is acetate, which is converted to acetyl-CoA.
Potential Sources of Butanol
The endogenous presence of butanol in animals is not a typical physiological finding. However, it can be a product of microbial fermentation in the gut.
Hypothetical Biosynthesis of this compound
The formation of this compound in an organism would likely be an enzymatic esterification reaction between oleic acid (or its activated form, oleoyl-CoA) and butanol. This is analogous to the synthesis of other fatty acid esters, such as wax esters.
Below is a conceptual diagram illustrating the potential pathways leading to the formation of this compound.
Caption: Hypothetical biosynthetic pathway of this compound.
Quantitative Data
A comprehensive search of scientific literature did not yield any quantitative data on the concentration of naturally occurring this compound in any biological matrix. The following table is presented as a template for future research, should such data become available.
| Natural Source | Tissue/Fluid | Concentration Range | Method of Analysis | Reference |
| Bos taurus | - | Data not available | - | |
| Other | - | Data not available | - | - |
Experimental Protocols
The following sections detail a generalized experimental workflow for the extraction and identification of this compound from a biological matrix, such as bovine adipose tissue. This protocol is adapted from established methods for fatty acid and lipid analysis.
Lipid Extraction from Adipose Tissue
This protocol is based on the principle of liquid-liquid extraction to isolate lipids from the tissue matrix.
Materials:
-
Bovine adipose tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh approximately 1 g of frozen adipose tissue and homogenize in a mixture of chloroform:methanol (2:1, v/v).
-
Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to pellet the tissue debris.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Direct Analysis of this compound by GC-MS
To avoid the loss of information about the native ester form, direct analysis without derivatization is preferable.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Dissolve the dried lipid extract in a suitable solvent (e.g., hexane (B92381) or isooctane).
-
Inject an aliquot of the sample into the GC-MS.
-
The GC oven temperature program should be optimized to separate this compound from other lipid components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the ester.
-
The mass spectrometer should be operated in full scan mode to acquire mass spectra of the eluting peaks.
-
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of an authentic this compound standard. Key mass spectral fragments should be monitored.
The following diagram illustrates a generalized workflow for the investigation of naturally occurring this compound.
References
- 1. Comprehensive determination of fatty acids in real samples without derivatization by DMU-SPME-GC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. open.clemson.edu [open.clemson.edu]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Butyl Oleate: A Technical Guide to its Biodegradability and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923), the ester of butanol and oleic acid, is a versatile compound with applications ranging from a plasticizer and lubricant to a component in cosmetic and pharmaceutical formulations.[1][2] As its use becomes more widespread, a thorough understanding of its environmental fate and potential impact is crucial for responsible product development and regulatory compliance. This technical guide provides an in-depth analysis of the biodegradability and ecotoxicity of butyl oleate, drawing upon available scientific data and standardized testing methodologies. While direct, comprehensive data on this compound itself is limited, this guide also examines the environmental properties of its expected hydrolysis products, n-butanol and oleic acid, to provide a more complete picture of its environmental profile.
Biodegradability of this compound
The biodegradability of a chemical substance is a key indicator of its persistence in the environment. "Ready biodegradability" is a classification determined by stringent OECD (Organisation for Economic Co-operation and Development) test guidelines, indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment.
Hydrolysis Products
In the environment, esters like this compound are susceptible to hydrolysis, breaking down into their constituent alcohol and carboxylic acid. In this case, this compound hydrolyzes to form n-butanol and oleic acid. The biodegradability of these individual components is well-documented and provides strong evidence for the ultimate degradation of the parent compound.
-
n-Butanol: This alcohol is classified as "readily biodegradable" under aerobic conditions.
-
Oleic Acid: As a naturally occurring fatty acid, oleic acid is also considered to be readily biodegradable.
The rapid biodegradation of both hydrolysis products suggests that this compound is unlikely to persist in the environment.
Environmental Impact and Ecotoxicity
The environmental impact of a substance is assessed through its potential toxicity to aquatic organisms. Standard measures include the LC50 (lethal concentration for 50% of the test population) for fish and the EC50 (effective concentration for 50% of the test population) for invertebrates like Daphnia. As with biodegradability, specific ecotoxicity data for this compound is largely unavailable in public literature and safety data sheets.[3] Therefore, an assessment of its hydrolysis products is essential.
Ecotoxicity of Hydrolysis Products
The following tables summarize the available ecotoxicity data for n-butanol and oleic acid.
Table 1: Ecotoxicity of n-Butanol
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Pimephales promelas (Fathead minnow) | LC50 | 1730 | 96 hours | OECD SIDS |
| Daphnia magna (Water flea) | EC50 | 1983 | 48 hours | OECD SIDS |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | 500 | 96 hours | OECD SIDS |
Table 2: Ecotoxicity of Oleic Acid
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Danio rerio (Zebrafish) | LC50 | >100 | 96 hours | ECHA |
| Daphnia magna (Water flea) | EC50 | >100 | 48 hours | ECHA |
| Desmodesmus subspicatus (Green algae) | EC50 | >100 | 72 hours | ECHA |
The data indicates that both n-butanol and oleic acid have low acute toxicity to aquatic organisms.
Experimental Protocols
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This standardized test is designed to evaluate the ultimate biodegradability of an organic compound in an aerobic aqueous medium.
Methodology:
-
Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
Aeration: CO2-free air is passed through the test solution to maintain aerobic conditions.
-
CO2 Measurement: The carbon dioxide produced from the microbial degradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).
-
Analysis: The amount of trapped CO2 is determined by titration or with an inorganic carbon analyzer.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the test substance.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.
Visualizations
Caption: Hydrolysis of this compound into n-Butanol and Oleic Acid.
Caption: Experimental Workflow for the OECD 301B Biodegradability Test.
Conclusion
While direct, standardized biodegradability and ecotoxicity data for this compound are limited, the available information on its hydrolysis products, n-butanol and oleic acid, provides strong indirect evidence of its environmental profile. Both n-butanol and oleic acid are readily biodegradable and exhibit low aquatic toxicity. This suggests that this compound is unlikely to persist in the environment and poses a low risk to aquatic ecosystems. However, to definitively classify this compound, further studies following standardized OECD guidelines are recommended. This guide serves as a comprehensive resource based on the current state of knowledge, providing researchers and professionals with the necessary information to make informed decisions regarding the use and environmental stewardship of this compound.
References
An In-depth Technical Guide to the Health and Safety of Butyl Oleate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923) (CAS No. 142-77-8) is a fatty acid ester synthesized from the condensation of oleic acid and butanol.[1] It is a clear, pale-yellow liquid with a mild fatty odor, practically insoluble in water but soluble in alcohols and oils.[2] Its properties as an emollient, lubricant, and plasticizer have led to its use in a variety of applications, including cosmetics, personal care products, and as an industrial solvent.[1][2][3] This guide provides a comprehensive overview of the available health and safety data for butyl oleate to ensure its safe handling in a laboratory setting. While extensive data on its acute toxicity is limited, its irritant properties are well-documented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential for exposure in a laboratory environment.
| Property | Value | Reference |
| Chemical Formula | C22H42O2 | |
| Molecular Weight | 338.57 g/mol | |
| Appearance | Pale yellow liquid | |
| Odor | Mild fatty odor | |
| Boiling Point | 228 °C at 15 mmHg | |
| Melting Point | -26.4 °C | |
| Flash Point | > 93.33 °C (> 200 °F) | |
| Solubility | Insoluble in water; Soluble in alcohol | |
| Density | 0.8704 g/cm³ at 15 °C |
Toxicological Data
Acute Toxicity
Quantitative data on the acute oral, dermal, and inhalation toxicity of this compound is largely unavailable. Safety data sheets consistently report a lack of specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. General information suggests that the material has not been classified as harmful by ingestion or inhalation, though gastrointestinal discomfort may occur if ingested.
Irritation and Corrosivity
This compound is classified as a skin, eye, and respiratory irritant.
Skin Irritation:
-
Classification: Causes skin irritation (H315).
-
Observations: Direct contact may cause moderate inflammation of the skin, which can manifest as redness, swelling, and blistering, particularly after repeated exposure.
-
Experimental Data: While specific Draize test scores for this compound are not consistently reported, a study on various fatty acid esters, including butyl esters, showed that they generally produced adverse reactions when tested on rabbit skin.
Eye Irritation:
-
Classification: Causes serious eye irritation (H319).
-
Observations: Can cause eye irritation and damage in some individuals.
-
Experimental Data: A study reported in the ECHA database, conducted according to OECD Guideline 405, found that instillation of undiluted this compound into a rabbit's eye caused severe conjunctival irritation within four hours of treatment. The severity of the reaction led to the humane euthanasia of the animal two days later, preventing a full assessment of reversibility. This classifies this compound as a substance with the potential for severe eye damage.
Respiratory Irritation:
-
Classification: May cause respiratory irritation (H335).
-
Observations: Inhalation of vapors or aerosols may be irritating to the mucous membranes and upper respiratory tract.
| Hazard Endpoint | GHS Classification | Key Findings |
| Acute Oral Toxicity | No data available | No specific LD50 values reported. |
| Acute Dermal Toxicity | No data available | No specific LD50 values reported. |
| Acute Inhalation Toxicity | No data available | No specific LC50 values reported. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Can cause moderate inflammation, redness, and swelling. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A study showed severe and irreversible eye damage in a rabbit. |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Vapors or aerosols can irritate the respiratory tract. |
| Skin Sensitization | No data available | No specific studies on this compound were found. |
| Germ Cell Mutagenicity | No data available | No specific genotoxicity data (e.g., Ames test) found. |
| Carcinogenicity | No data available | No carcinogenicity studies on this compound were found. |
| Reproductive Toxicity | No data available | No reproductive or developmental toxicity studies found. |
Other Toxicological Endpoints
There is a significant lack of publicly available data for other critical toxicological endpoints for this compound, including:
-
Skin Sensitization: No definitive studies were found to classify this compound as a skin sensitizer.
-
Genotoxicity: Data from standard genotoxicity assays like the Ames test are not available.
-
Carcinogenicity: There are no available studies on the carcinogenic potential of this compound.
-
Reproductive and Developmental Toxicity: No studies have been identified that assess the effects of this compound on reproduction or development.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the standard methodologies for evaluating skin and eye irritation are well-established through the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Skin Irritation Testing (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: Typically, healthy young adult albino rabbits are used.
-
Procedure: A small area of the animal's dorsal skin is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The severity of the reactions is scored according to a standardized scale.
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.
Eye Irritation Testing (Based on OECD Guideline 405)
This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.
-
Test System: Healthy young adult albino rabbits are typically used.
-
Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored.
-
Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential. The reversibility of the effects is also a key factor in the classification.
Mechanism of Action and Signaling Pathways
Specific studies detailing the molecular mechanisms and signaling pathways of this compound toxicity are not available in the scientific literature. However, the irritant effects of fatty acid esters are generally attributed to their interaction with the skin and cellular membranes.
As a lipophilic molecule, this compound can penetrate the stratum corneum, the outermost layer of the skin. This can lead to the disruption of the skin's lipid barrier, increasing transepidermal water loss and making the skin more susceptible to damage and inflammation. At a cellular level, fatty acid esters can intercalate into cell membranes, altering their fluidity and permeability. This can lead to cell stress, the release of pro-inflammatory mediators, and ultimately, cell death, manifesting as the observed irritation.
The following diagram illustrates a generalized workflow for assessing skin irritation, a key health and safety concern for this compound.
Caption: A logical workflow for the assessment of skin irritation potential.
The following diagram illustrates the general first aid measures to be taken in case of accidental exposure to this compound in a laboratory setting.
Caption: First aid procedures for accidental exposure to this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given its irritant properties, appropriate precautions should be taken when handling this compound in a laboratory.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or aerosols.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a fatty acid ester with a well-documented potential to cause skin, eye, and respiratory irritation. While specific quantitative data on its acute and chronic toxicity are limited in the public domain, the available information necessitates careful handling in a laboratory setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and adverse health effects. Further research is needed to fully characterize the toxicological profile of this compound, particularly concerning its potential for systemic toxicity and the underlying mechanisms of its irritant effects.
References
An In-depth Technical Guide to the Solubility of Butyl Oleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyl oleate (B1233923), a widely used ester in various industrial and pharmaceutical applications. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of butyl oleate's behavior in organic solvents. The guide details experimental protocols for determining solubility and presents a framework for organizing solubility data.
Introduction to this compound
This compound (C₂₂H₄₂O₂) is the ester formed from the condensation of oleic acid and n-butanol. It is a colorless to pale yellow, oily liquid with a mild, fatty odor.[1] Due to its properties as an emollient, solvent, and plasticizer, this compound finds extensive use in cosmetics, pharmaceuticals, lubricants, and plastics industries.[1][2] In pharmaceutical formulations, understanding its solubility is critical for developing stable and effective drug delivery systems.
Qualitative Solubility Profile
This compound is characterized by its lipophilic nature, stemming from the long hydrocarbon chains of both the oleic acid and butanol moieties. As a general rule based on the principle of "like dissolves like," it exhibits good solubility in nonpolar and moderately polar organic solvents, while being virtually insoluble in water.[2][3]
Based on available literature, the qualitative solubility of this compound in common organic solvents is summarized below:
-
Soluble/Miscible: Alcohols (e.g., ethanol), ethers, vegetable oils, and mineral oils.
-
Slightly Soluble: Chloroform, ethyl acetate, and methanol.
-
Insoluble: Water.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The term "miscible" is often used for solvents like alcohols and ethers, indicating that this compound can form a homogeneous solution in all proportions. However, for a detailed understanding and for formulation development, experimental determination of solubility at specific temperatures is essential.
The following table provides a template for researchers to systematically record experimentally determined solubility data for this compound in various organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) | Method of Determination |
| Ethanol | 25 | Miscible | Miscible | Visual Inspection |
| Methanol | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| n-Hexane | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Isothermal Shake-Flask |
| Chloroform | 25 | Data not available | Data not available | Isothermal Shake-Flask |
Researchers are encouraged to populate this table with their own experimental findings.
Experimental Protocols for Solubility Determination
To obtain accurate and reproducible quantitative solubility data, a well-defined experimental protocol is crucial. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent. This method can be combined with various analytical techniques to quantify the concentration of the dissolved solute.
The logical workflow for a typical solubility determination experiment is illustrated in the diagram below.
References
An In-depth Technical Guide on Butyl (Z)-octadec-9-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of butyl (Z)-octadec-9-enoate, an ester of oleic acid and butanol. The information is curated for professionals in research and development.
Core Properties of Butyl (Z)-octadec-9-enoate
Butyl (Z)-octadec-9-enoate, commonly known as butyl oleate (B1233923), is a fatty acid ester with a range of applications stemming from its physical and chemical characteristics.
Table 1: Physicochemical Properties of Butyl (Z)-octadec-9-enoate
| Property | Value | Source |
| IUPAC Name | butyl (Z)-octadec-9-enoate | PubChem |
| Synonyms | Butyl oleate, n-Butyl oleate, Butyl cis-9-octadecenoate | Ataman Kimya[1] |
| CAS Number | 142-77-8 | PubChem[2] |
| Molecular Formula | C22H42O2 | PubChem[2] |
| Molecular Weight | 338.57 g/mol | PubChem[2] |
| Appearance | Clear, colorless to pale yellow liquid | Cosmetic Ingredients Guide[3], Ataman Kimya |
| Odor | Mild, fatty | The Good Scents Company |
| Melting Point | -26.5 °C | The Good Scents Company |
| Boiling Point | 228 °C at 15 mmHg | The Good Scents Company |
| Density | 0.876 g/cm³ | Fragrance Chemical |
| Solubility | Insoluble in water; soluble in alcohol, ether, vegetable and mineral oils. | Ataman Kimya, Cosmetic Ingredients Guide |
| Refractive Index | 1.443 - 1.445 | Fragrance Chemical |
Table 2: Spectroscopic Data for Butyl (Z)-octadec-9-enoate
| Spectroscopy | Peak Assignments and Description | Source |
| ¹H NMR | A ¹H NMR spectrum of this compound is available. Key signals include those for the olefinic protons of the oleic acid backbone and the protons of the butyl ester group. | ChemicalBook, PubChem |
| ¹³C NMR | A ¹³C NMR spectrum of this compound is available, showing characteristic peaks for the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the alkyl chains. | PubChem |
| Mass Spectrometry | Mass spectrometry data is available, which can be used to confirm the molecular weight and fragmentation pattern of the molecule. | PubChem |
| Infrared (IR) Spectroscopy | IR spectra are available and would show characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene. | PubChem |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and purification of butyl (Z)-octadec-9-enoate. Below are outlines of common methods.
This method offers a green chemistry approach to the synthesis of this compound.
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Methodology:
-
Reactant Preparation: Prepare a solution of oleic acid in n-heptane and an aqueous solution of free Rhizomucor miehei lipase.
-
Reaction Setup: The enzymatic esterification is conducted in a capillary microreactor operating under slug flow. The organic phase (oleic acid in n-heptane) and the aqueous phase (lipase solution) are pumped into the microreactor.
-
Reaction Conditions: The reaction is maintained at 30 °C with a residence time of approximately 30 minutes to achieve a high yield (close to 100%).
-
Product Isolation: The biphasic mixture exiting the reactor is separated. The organic phase containing the this compound is collected.
-
Purification: The solvent (n-heptane) is removed from the organic phase, typically by rotary evaporation, to yield the purified this compound.
This industrial method combines reaction and separation in a single unit for efficient production.
Experimental Workflow: Reactive Distillation Synthesis
Caption: Workflow for this compound synthesis via reactive distillation.
Methodology:
-
Reactant Charging: A batch reactive distillation column is charged with oleic acid, n-butanol, and a solid acid catalyst such as Amerlyst-15.
-
Reaction and Distillation: The reactor is heated to initiate the esterification reaction. The water produced during the reaction is continuously removed by distillation, which drives the equilibrium towards the product side.
-
Process Monitoring: The reaction progress can be monitored by analyzing samples from the reactor using techniques like titration or HPLC to determine the conversion of oleic acid.
-
Product Recovery: After the reaction reaches the desired conversion, the crude this compound is purified. This may involve neutralization of any remaining acid, washing, and a final distillation to remove unreacted butanol and other impurities.
Biological Activity and Potential Applications
While direct research on the specific biological signaling pathways of butyl (Z)-octadec-9-enoate is limited, its known effects and the activities of related compounds provide insights into its potential roles.
-
Emollient and Skin Conditioning Agent: this compound is used in cosmetic formulations to soften and smooth the skin. It helps maintain the skin in good condition by providing a source of exogenous lipids that enhance the skin barrier.
-
Percutaneous Absorption Enhancer: It can disrupt the lipid structure of the stratum corneum, which allows for the enhanced permeation of other active pharmaceutical ingredients through the skin. This property is valuable in the formulation of transdermal drug delivery systems.
The biological activities of oleic acid and other fatty acid esters suggest potential, though not yet confirmed, roles for this compound.
Logical Relationships of Potential Biological Effects
Caption: Potential biological roles of butyl (Z)-octadec-9-enoate.
-
Pheromonal Communication: A related compound, ethyl oleate, has been identified as a primer pheromone in honey bees that regulates the maturation of worker bees. This raises the intriguing possibility that other fatty acid esters, including this compound, could have similar signaling roles in other organisms.
-
Cardioprotective Effects of Oleic Acid: As a derivative of oleic acid, this compound is metabolized in the body to release oleic acid. Oleic acid is known for its potential health benefits, including reducing cholesterol levels and improving heart health.
Safety and Handling
Butyl (Z)-octadec-9-enoate is generally considered to have low toxicity. However, it can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. It may also cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of butyl (Z)-octadec-9-enoate. Further research is warranted to fully elucidate its biological mechanisms and expand its applications in drug development and other scientific fields.
References
Butyl oleate as a fatty acid ester in biochemical research
An In-depth Technical Guide to Butyl Oleate (B1233923) as a Fatty Acid Ester in Biochemical Research
Introduction
Butyl oleate (C₂₂H₄₂O₂) is the fatty acid ester formed from the condensation of oleic acid and n-butanol. As a monounsaturated omega-9 fatty acid ester, it is a versatile molecule with applications spanning various industries, including cosmetics, lubricants, and plastics. In the realms of biochemical research and drug development, this compound serves as a valuable excipient, a tool for modeling physiological conditions, and a component in advanced drug delivery systems.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its core physicochemical properties, synthesis methodologies, and key applications in biochemical research, supported by detailed experimental protocols and visual workflows.
Physicochemical and Quantitative Data
This compound is a light-colored, oily liquid at room temperature with a mild, fatty odor. It is insoluble in water but miscible with alcohols, ethers, and mineral oils. Key quantitative data are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₂O₂ | |
| Molecular Weight | 338.57 - 338.6 g/mol | |
| CAS Number | 142-77-8 | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.8704 g/cm³ (at 15 °C) | |
| Melting Point | -26.4 °C | |
| Boiling Point | 228 °C (at 15 mm Hg) | |
| Flash Point | >180 °C (>356 °F) | |
| Solubility | Insoluble in water; Soluble in alcohol | |
| Refractive Index | 1.447 - 1.449 | |
| Iodine Value | 72 - 77 g I₂/100g | |
| Saponification Value | 164 - 167 mg KOH/g |
Synthesis of this compound
This compound is primarily synthesized through the esterification of oleic acid with n-butanol. This reaction can be catalyzed by chemical agents or, increasingly, by enzymes for a more sustainable and specific process.
Chemical Synthesis
The traditional method involves heating oleic acid and butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures between 100-150 °C. Another approach utilizes ionic liquids as catalysts, which can lead to high yields (e.g., 95.2%) under controlled conditions.
Enzymatic Synthesis (Biocatalysis)
Enzymatic synthesis is a greener alternative that proceeds under milder reaction conditions, offering high specificity and reducing by-product formation. Lipases, such as those from Rhizomucor miehei or Penicillium corylophilum, are commonly used biocatalysts. The reaction is typically carried out in a solvent-free system or in an organic solvent like n-heptane to shift the equilibrium towards ester formation. Studies have shown that yields can approach 100% within 30 minutes in microreactors or within 12-48 hours in batch systems, depending on the specific setup and water activity.
Caption: Generalized workflow for the synthesis and purification of this compound.
Applications in Biochemical and Pharmaceutical Research
This compound's utility in research is primarily derived from its properties as a lipid-based excipient and as a source of oleic acid for in vitro and in vivo studies.
-
Pharmaceutical Excipient: It is used as an emollient, solvent, and plasticizer in topical and aerosol formulations. Its hydrophobic nature and skin-feel make it suitable for creams and lotions.
-
Percutaneous Absorption Enhancer: this compound can disrupt the lipid structure of the stratum corneum, thereby increasing the skin permeation and bioavailability of various drugs, including corticosteroids like betamethasone (B1666872) and NSAIDs like ketorolac.
-
Drug Delivery Systems: As a fatty acid ester, it is a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanostructured lipid carriers (NLCs), which can improve the solubility and oral bioavailability of poorly water-soluble drugs.
-
Cell Culture and Disease Modeling: Oleic acid, the precursor to this compound, is widely used in cell culture to study lipid metabolism and lipotoxicity. Scientists use oleate to induce a fatty liver phenotype in hepatocytes to test the efficacy of antioxidant compounds. In pancreatic β-cells, oleate has been shown to have protective effects against the toxicity induced by saturated fatty acids (e.g., palmitate) by modulating key cellular signaling pathways.
Oleate-Modulated Signaling Pathways
As a direct precursor, this compound can be hydrolyzed by cellular esterases to release oleic acid, which is known to influence critical signaling pathways. Understanding these pathways is crucial for researchers using this compound or oleic acid in their experimental models.
-
Autophagy Regulation: In pancreatic β-cells, oleate stimulates autophagic flux, a key cellular process for clearing damaged organelles and protein aggregates. This occurs independently of the common mTOR nutrient-sensing pathway. Instead, oleate reduces cellular cAMP levels, which modulates the activity of EPAC2 (Exchange protein directly activated by cAMP 2), a key regulator of autophagy.
Caption: Oleate stimulates autophagy in β-cells by reducing cAMP levels.
-
ER Stress Response: Saturated fatty acids like palmitate are known to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis (lipotoxicity). Oleate counteracts this effect by activating pro-survival pathways of the ER stress response. It promotes the expression of proteins involved in protein folding and antioxidant defense, thereby protecting cells from palmitate-induced damage.
Methodological & Application
Synthesis of Butyl Oleate via Acid-Catalyzed Esterification: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923) is a fatty acid ester with a wide range of applications, serving as a lubricant, plasticizer, and emollient. In the pharmaceutical industry, it can be utilized as a solvent or a component in drug delivery systems. Its synthesis is a classic example of Fischer-Speier esterification, where a carboxylic acid (oleic acid) reacts with an alcohol (n-butanol) in the presence of an acid catalyst. This application note provides a detailed protocol for the synthesis, purification, and characterization of butyl oleate, aimed at providing researchers and professionals with a reliable method for its preparation.
Data Presentation
The efficiency of this compound synthesis is influenced by several factors, including the type of acid catalyst, the molar ratio of reactants, reaction temperature, and reaction time. Below is a summary of various reported conditions and their corresponding outcomes.
Table 1: Reaction Conditions for this compound Synthesis Using Various Acid Catalysts
| Catalyst | Oleic Acid:Butanol (Molar Ratio) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid | 1:6 | 80 | 6 | 92.3 ± 0.2 | [1] |
| p-Toluenesulfonic Acid | 1:6 | 80 | 6 | ~85 | [1] |
| Phosphoric Acid | Not Specified | Reflux | 16 | 90-98 | |
| Fe₂(SO₄)₃·(NH₄)₂S₂O₈ | 1:1.6 | 120-140 | 1 | >96 (Esterification Rate) | [2] |
| Ionic Liquid | Not Specified | 100 | 8 | 95.2 (Yield) | [3] |
Table 2: Influence of Oleic Acid to n-Butanol Molar Ratio on Conversion
| Oleic Acid:Butanol (Molar Ratio) | Temperature (°C) | Catalyst | Time (h) | Conversion (%) | Reference |
| 1:3 | 80 | 1 wt% H₂SO₄ | 6 | ~88 | [1] |
| 1:6 | 80 | 1 wt% H₂SO₄ | 6 | 92.3 | |
| 1:9 | 80 | 1 wt% H₂SO₄ | 6 | ~91 | |
| 1:4 | Not Specified | Amberlyst 15 | Not Specified | Optimum Ratio | |
| 1:5 | Not Specified | Amberlyst 15 | Not Specified | Maximum Conversion |
Experimental Protocols
This section details the methodology for the synthesis, purification, and characterization of this compound using sulfuric acid as a catalyst.
Synthesis of this compound
Materials:
-
Oleic acid (technical grade, ~90%)
-
n-Butanol (analytical grade)
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (or sodium carbonate) solution (5% w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Toluene (for azeotropic removal of water, optional)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactant Charging: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add oleic acid (e.g., 0.1 mol, ~28.2 g) and n-butanol (e.g., 0.6 mol, ~44.5 g, representing a 1:6 molar ratio).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1% by weight of oleic acid, ~0.28 g) to the mixture.
-
Reaction Setup: Assemble a reflux condenser on the flask. If azeotropic removal of water is desired to drive the equilibrium towards the product, a Dean-Stark apparatus can be placed between the flask and the condenser, and the reaction can be run in a solvent like toluene.
-
Heating and Reaction: Heat the mixture to 80-100°C and maintain a gentle reflux for 6-8 hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture at different time intervals.
-
Cooling: After the reaction is complete (as indicated by TLC or a constant acid value), turn off the heat and allow the mixture to cool to room temperature.
Purification of this compound
-
Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with 50 mL of deionized water to remove the bulk of the unreacted n-butanol and some of the acid catalyst.
-
Carefully wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize the remaining sulfuric acid. Be cautious of gas evolution (CO₂). Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with 50 mL of saturated brine solution to break any emulsions and remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the excess n-butanol and any solvent (if used) using a rotary evaporator.
-
Vacuum Distillation: For high purity this compound, perform vacuum distillation of the crude product. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 190-230°C at 6.5 mmHg).
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.34 (m, 2H, -CH=CH-): Olefinic protons.
-
δ 4.06 (t, 2H, -O-CH₂-): Methylene (B1212753) protons of the butoxy group adjacent to the oxygen atom.
-
δ 2.28 (t, 2H, -CH₂-COO-): Methylene protons alpha to the carbonyl group.
-
δ 2.01 (m, 4H, -CH₂-CH=CH-CH₂-): Allylic protons.
-
δ 1.61 (m, 2H, -O-CH₂-CH₂-): Methylene protons of the butoxy group.
-
δ 1.28 (br s, 20H, -(CH₂)₁₀-): Methylene protons of the long alkyl chain.
-
δ 0.92 (t, 3H, -CH₃): Terminal methyl protons of the butoxy group.
-
δ 0.88 (t, 3H, -CH₃): Terminal methyl protons of the oleic acid chain.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 173.9 (C=O): Carbonyl carbon of the ester.
-
δ 130.0, 129.8 (-CH=CH-): Olefinic carbons.
-
δ 64.2 (-O-CH₂-): Methylene carbon of the butoxy group adjacent to the oxygen.
-
δ 34.4 (-CH₂-COO-): Methylene carbon alpha to the carbonyl group.
-
δ 31.9, 29.8, 29.5, 29.3, 29.2, 29.1, 27.2, 25.0, 22.7 (Aliphatic -CH₂- groups).
-
δ 30.8 (-O-CH₂-CH₂-): Methylene carbon of the butoxy group.
-
δ 19.2 (-CH₂-CH₃): Methyl carbon of the butoxy group.
-
δ 14.1 (-CH₂-CH₃): Terminal methyl carbon of the oleic acid chain.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
~3005 cm⁻¹: C-H stretching of the vinylic (=C-H) group.
-
2925-2854 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene and methyl groups.
-
~1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1655 cm⁻¹: C=C stretching of the double bond.
-
~1165 cm⁻¹: C-O stretching of the ester linkage.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC analysis can be used to determine the purity of the this compound.
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z 338.6. Common fragmentation patterns for esters include a McLafferty rearrangement and cleavage alpha to the carbonyl group.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Acid-catalyzed esterification of oleic acid with n-butanol.
References
Application Notes and Protocols for the Enzymatic Synthesis of Butyl Oleate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923) is a fatty acid ester with significant applications across various industries, including as a lubricant, plasticizer, and in the formulation of cosmetics and pharmaceuticals.[1][2] The enzymatic synthesis of butyl oleate, primarily through the esterification of oleic acid and butanol catalyzed by lipases, presents a green and highly specific alternative to traditional chemical methods.[3][4] This approach offers milder reaction conditions, reduced byproduct formation, and easier catalyst recovery, particularly when using immobilized enzymes.[3] These application notes provide detailed protocols and compiled data for the lipase-catalyzed synthesis of this compound, intended to guide researchers in developing efficient and sustainable production methods.
Principle of the Reaction
The enzymatic synthesis of this compound involves the condensation reaction between oleic acid and butanol. A lipase (B570770) enzyme acts as a biocatalyst to facilitate the formation of an ester bond, with the concomitant release of a water molecule. The reaction is reversible, and process parameters are optimized to drive the equilibrium towards the product side.
Reaction: Oleic Acid + Butanol ⇌ this compound + Water
Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, are commonly employed for this transformation. The choice of free or immobilized lipase, reaction medium (solvent-free or with an organic solvent), and reaction conditions significantly influences the reaction rate and final yield.
Experimental Protocols
This section details two primary protocols for the enzymatic synthesis of this compound: a batch process using immobilized lipase in a solvent-free system and a biphasic system in a microreactor using a free lipase.
Protocol 1: Batch Synthesis using Immobilized Lipase (Novozym 435) in a Solvent-Free System
This protocol is adapted from studies optimizing the direct esterification of oleic acid and butanol.
Materials:
-
Oleic Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
0.1 M KOH solution
-
Phenolphthalein (B1677637) indicator
-
Ethanol (for titration)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Substrate Preparation: In a suitable reaction vessel (e.g., a 100 mL Erlenmeyer flask), combine oleic acid and 1-butanol at the desired molar ratio (e.g., 1:2).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a specific loading, typically expressed as a weight percentage of the oleic acid (e.g., 5% w/w).
-
Reaction Incubation: Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer set to the desired temperature (e.g., 45°C) and agitation speed (e.g., 250 rpm).
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture to determine the conversion of oleic acid.
-
Conversion Analysis (Titration Method):
-
Weigh the withdrawn sample.
-
Dissolve the sample in a suitable solvent like ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the unreacted oleic acid with a standardized 0.1 M KOH solution until a persistent pink color is observed.
-
Calculate the acid value and the percentage conversion of oleic acid.
-
-
Product Recovery: After the desired reaction time or conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse. The liquid product can be further purified, for example, by vacuum distillation to remove excess butanol and any remaining reactants.
Protocol 2: Biphasic Synthesis in a Microreactor using Free Lipase
This protocol is based on the continuous synthesis of this compound in an aqueous-organic system.
Materials:
-
Oleic Acid
-
1-Butanol
-
Free Lipase (e.g., from Rhizomucor miehei)
-
n-Heptane (or other suitable organic solvent)
-
Aqueous buffer solution
-
Microreactor setup with syringe pumps or HPLC pumps
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) for analysis
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization
Procedure:
-
Phase Preparation:
-
Organic Phase: Prepare a solution of oleic acid and 1-butanol in n-heptane at the desired concentrations.
-
Aqueous Phase: Dissolve the free lipase in an aqueous buffer solution.
-
-
Microreactor Setup:
-
Set up the microreactor system (e.g., a capillary microreactor).
-
Use separate pumps to introduce the organic and aqueous phases into the microreactor at controlled flow rates to achieve the desired residence time and phase ratio.
-
-
Reaction:
-
Maintain the microreactor at the desired temperature (e.g., 30°C). The reaction occurs at the interface between the slugs of the two phases flowing through the microreactor.
-
-
Sample Collection: Collect the biphasic output from the microreactor. Separate the organic phase for analysis.
-
Product Analysis (GC-FID):
-
Take a small sample of the organic phase (5-20 µL) and dilute it with n-heptane (e.g., in 1.8 mL).
-
Add a derivatizing agent like MSTFA (e.g., 20 µL) to convert the remaining oleic acid into its trimethylsilyl (B98337) ester, making it suitable for GC analysis.
-
Inject the prepared sample into the GC-FID to quantify the concentrations of this compound and remaining oleic acid.
-
-
Yield Calculation: Determine the conversion of oleic acid and the yield of this compound based on the GC analysis results.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, highlighting the impact of different reaction parameters on the conversion and yield.
Table 1: Influence of Reaction Parameters on this compound Synthesis using Immobilized Lipase (Novozym 435)
| Parameter | Value | Conversion/Yield | Reaction Time (h) | Reference |
| Temperature | 35°C | Lower conversion | 12 | |
| 45°C | 91.0% (FFA Conversion) | 12 | ||
| 60°C | Similar to 45°C | 12 | ||
| Oleic Acid:Butanol Molar Ratio | 1:1 | Lower conversion | - | |
| 1:2 | 91.0% (FFA Conversion) | 12 | ||
| 1:3 | High conversion, but slightly lower than 1:2 | - | ||
| 1:4 | High conversion, but slightly lower than 1:2 | - | ||
| Enzyme Loading (% w/w of oleic acid) | 5% | 91.0% (FFA Conversion) | 12 | |
| Agitation Speed | 250 rpm | 91.0% (FFA Conversion) | 12 |
Table 2: this compound Synthesis in a Microreactor with Free Rhizomucor miehei Lipase
| Parameter | Value | Conversion/Yield | Reference |
| Residence Time | 15 min | 46% (Oleic Acid Conversion) | |
| 30 min | ~100% (this compound Yield) | ||
| Temperature | 30°C | ~100% (at 30 min residence time) | |
| Reaction System | Aqueous-organic biphasic with n-heptane | High yield |
Visualizations
The following diagrams illustrate the experimental workflow and the reaction mechanism.
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Ping Pong Bi Bi mechanism for lipase-catalyzed esterification.
References
- 1. Biosynthesis of butyl esters from crude oil of palm fruit and kernel using halophilic lipase secretion by Marinobacter litoralis SW-45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clean synthesis of biolubricant range esters using novel liquid lipase enzyme in solvent free medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyl Oleate as a Solvent for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923), a fatty acid ester, presents itself as a promising, non-coordinating, high-boiling point solvent for the synthesis of a variety of nanoparticles. Its chemical structure, characterized by a long alkyl chain, offers excellent steric stabilization to nascent nanoparticles, preventing aggregation and enabling control over their size and morphology. This attribute is particularly crucial in the synthesis of monodisperse nanocrystals with tailored optical and electronic properties for applications in drug delivery, bioimaging, and diagnostics.
These application notes provide an overview of the utility of butyl oleate as a solvent in nanoparticle synthesis, drawing parallels from similar high-boiling point ester-based solvent systems. Detailed experimental protocols for the synthesis of upconverting nanoparticles (UCNPs) and quantum dots (QDs) are presented, alongside a discussion of how nanoparticles can interact with cellular signaling pathways, a critical consideration for drug development professionals.
Key Advantages of this compound as a Solvent
-
High Boiling Point: With a boiling point of approximately 350°C, this compound facilitates the high temperatures often required for the thermal decomposition of organometallic precursors, leading to the formation of highly crystalline nanoparticles.
-
Coordinating Properties: While generally considered a non-coordinating solvent, the ester functionality of this compound can exhibit weak coordination to the nanoparticle surface, contributing to stabilization without strongly influencing the reaction kinetics in the same way as coordinating solvents like oleylamine (B85491).
-
Steric Stabilization: The long butyl and oleyl chains provide an effective steric barrier, preventing nanoparticle agglomeration during and after synthesis.
-
Biocompatibility: Fatty acid esters are generally considered to be more biocompatible than some of the other high-boiling point organic solvents, which is a significant advantage for nanoparticles intended for biomedical applications.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of nanoparticles in high-boiling point ester solvents, analogous to this compound. This data is representative and serves to illustrate the expected outcomes.
Table 1: Synthesis of NaYF4:Yb,Er Upconverting Nanoparticles in a High-Boiling Point Ester Solvent
| Precursor Concentration (mmol) | Solvent Composition (v/v this compound:Oleic Acid) | Reaction Temperature (°C) | Reaction Time (min) | Average Nanoparticle Size (nm) |
| 0.1 | 4:1 | 300 | 30 | 25 ± 3 |
| 0.1 | 4:1 | 320 | 30 | 35 ± 4 |
| 0.2 | 4:1 | 300 | 30 | 32 ± 5 |
| 0.1 | 9:1 | 300 | 30 | 28 ± 4 |
| 0.1 | 4:1 | 300 | 60 | 30 ± 3 |
Table 2: Synthesis of CdSe Quantum Dots in a High-Boiling Point Ester Solvent
| Cd Precursor (mmol) | Se Precursor (mmol) | Solvent Composition (v/v this compound:Oleylamine) | Injection Temperature (°C) | Growth Temperature (°C) | Growth Time (min) | Emission Peak (nm) | Quantum Yield (%) |
| 0.2 | 0.2 | 10:1 | 300 | 280 | 5 | 580 | 65 |
| 0.2 | 0.2 | 10:1 | 300 | 280 | 10 | 610 | 75 |
| 0.4 | 0.2 | 10:1 | 300 | 280 | 5 | 600 | 70 |
| 0.2 | 0.2 | 20:1 | 300 | 280 | 5 | 585 | 68 |
| 0.2 | 0.2 | 10:1 | 320 | 300 | 5 | 620 | 80 |
Experimental Protocols
The following are generalized protocols for the synthesis of nanoparticles using a high-boiling point ester solvent like this compound. These protocols are based on established thermal decomposition methods and should be optimized for specific nanoparticle systems.
Protocol 1: Synthesis of NaYF4:Yb,Er Upconverting Nanoparticles
This protocol is adapted from methods using high-boiling point ester solvents for UCNP synthesis.[1]
Materials:
-
Yttrium(III) chloride (YCl₃), Ytterbium(III) chloride (YbCl₃), Erbium(III) chloride (ErCl₃)
-
Oleic acid
-
This compound
-
Ammonium fluoride (B91410) (NH₄F)
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane
Procedure:
-
Precursor Preparation: In a three-neck flask, dissolve YCl₃ (0.78 mmol), YbCl₃ (0.20 mmol), and ErCl₃ (0.02 mmol) in a mixture of oleic acid (6 mL) and this compound (15 mL).
-
Degassing: Heat the mixture to 150°C under vacuum for 30 minutes to remove water and oxygen.
-
Fluoride Source Addition: Cool the mixture to room temperature and add a solution of NH₄F (4 mmol) and NaOH (2.5 mmol) in methanol (10 mL).
-
Methanol Evaporation: Stir the mixture at 50°C for 30 minutes to evaporate the methanol.
-
Nanoparticle Growth: Under an argon atmosphere, heat the reaction mixture to 300°C and maintain this temperature for 60 minutes with vigorous stirring.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the nanoparticle pellet with a 1:1 (v/v) mixture of ethanol and hexane, followed by two washes with ethanol.
-
Disperse the final product in a nonpolar solvent like toluene (B28343) or chloroform.
-
Protocol 2: Synthesis of CdSe Quantum Dots
This protocol is a generalized procedure for the hot-injection synthesis of quantum dots, where this compound serves as the high-boiling point solvent.
Materials:
-
Cadmium oxide (CdO)
-
Selenium powder (Se)
-
Oleic acid
-
This compound
-
Oleylamine
-
1-octadecene (ODE) (for selenium precursor)
-
Toluene
-
Methanol
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO (0.2 mmol), oleic acid (2 mL), and this compound (10 mL). Heat the mixture to 250°C under argon until a clear solution is formed, then cool to the injection temperature (e.g., 300°C).
-
Selenium Precursor Preparation: In a separate flask, dissolve Se powder (0.2 mmol) in ODE (2 mL) and oleylamine (0.5 mL) by heating to 200°C under argon.
-
Hot Injection and Growth:
-
Rapidly inject the selenium precursor into the hot cadmium precursor solution with vigorous stirring.
-
Reduce the temperature to the desired growth temperature (e.g., 280°C).
-
Allow the nanoparticles to grow for a specific duration (e.g., 5-15 minutes) to achieve the desired size and emission wavelength.
-
-
Reaction Quenching and Purification:
-
Cool the reaction mixture rapidly by injecting cool toluene.
-
Precipitate the quantum dots by adding methanol.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the quantum dot pellet with methanol two more times.
-
Disperse the final product in a nonpolar solvent like toluene or hexane.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal decomposition synthesis of nanoparticles using this compound as a solvent.
References
Application Notes and Protocols for Utilizing Butyl Oleate as a Plasticizer in Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923), the ester of butanol and oleic acid, is a versatile and effective plasticizer for a wide range of polymers.[1][2][3] Its bio-based origin from oleic acid, a common fatty acid, presents a more sustainable alternative to traditional petroleum-based plasticizers.[4] In the pharmaceutical and drug development sectors, the selection of appropriate plasticizers is critical for controlling the physical properties of polymer films used in drug delivery systems, such as transdermal patches and oral thin films. This document provides detailed application notes and experimental protocols for incorporating and characterizing butyl oleate as a plasticizer in polymer films.
Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials.[5] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), making the polymer less brittle and more pliable at room temperature. This compound is particularly effective in imparting low-temperature flexibility to various polymers, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVAc), polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), cellulosics, and both natural and synthetic rubbers.
Mechanism of Action of this compound as a Plasticizer
The plasticizing effect of this compound is attributed to its molecular structure. The long, flexible alkyl chain of the oleate moiety effectively disrupts the close packing of polymer chains, reducing the cohesive forces between them. This increased intermolecular spacing facilitates the movement of polymer chains past one another, resulting in increased flexibility and a lower glass transition temperature.
dot
Caption: Mechanism of this compound Plasticization.
Data Presentation: Effects of this compound on Polymer Film Properties
The following tables summarize the expected quantitative effects of incorporating this compound into PVC and Polylactic Acid (PLA) films. This data is representative and intended to illustrate the typical performance enhancements observed.
Table 1: Mechanical Properties of this compound Plasticized PVC Films
| This compound Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 50.2 ± 2.5 | 5.1 ± 0.8 |
| 10 | 35.8 ± 1.9 | 150.3 ± 10.2 |
| 20 | 28.1 ± 1.5 | 280.5 ± 15.7 |
| 30 | 22.5 ± 1.2 | 350.1 ± 18.9 |
| 40 | 18.9 ± 1.0 | 410.6 ± 20.5 |
*phr: parts per hundred parts of resin
Table 2: Thermal Properties of this compound Plasticized PVC Films
| This compound Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |
| 0 | 85.2 | 250.1 |
| 10 | 55.7 | 245.8 |
| 20 | 30.1 | 242.3 |
| 30 | 10.5 | 238.9 |
| 40 | -5.2 | 235.1 |
Table 3: Mechanical Properties of this compound Plasticized PLA Films
| This compound Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 60.5 ± 3.1 | 6.8 ± 1.1 |
| 5 | 48.2 ± 2.4 | 85.4 ± 7.5 |
| 10 | 39.7 ± 2.0 | 180.2 ± 12.3 |
| 15 | 32.1 ± 1.7 | 250.9 ± 16.8 |
| 20 | 26.8 ± 1.4 | 310.4 ± 19.2 |
Table 4: Thermal Properties of this compound Plasticized PLA Films
| This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |
| 0 | 62.3 | 330.5 |
| 5 | 50.1 | 327.1 |
| 10 | 41.5 | 324.8 |
| 15 | 33.8 | 321.6 |
| 20 | 25.2 | 318.9 |
Experimental Protocols
Preparation of Polymer Films by Solvent Casting
This protocol describes the preparation of polymer films with varying concentrations of this compound using the solvent casting method.
Materials:
-
Polymer resin (e.g., PVC, PLA)
-
This compound (plasticizer)
-
Suitable solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) for PLA)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and hotplate
-
Leveling table
-
Drying oven or vacuum oven
Protocol:
-
Polymer Solution Preparation:
-
Dissolve a known amount of polymer resin in the appropriate solvent to achieve a desired concentration (e.g., 10-15% w/v).
-
Stir the solution using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary, depending on the polymer and solvent.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of this compound to achieve the desired plasticizer concentration (phr or wt%).
-
Add the this compound to the polymer solution and continue stirring until a homogenous mixture is obtained.
-
-
Casting:
-
Place a clean, dry glass petri dish or plate on a leveling table to ensure a uniform film thickness.
-
Carefully pour the polymer-plasticizer solution onto the glass substrate.
-
Gently tilt the substrate to ensure the solution covers the entire surface evenly.
-
-
Drying:
-
Cover the cast film with a perforated lid to allow for slow solvent evaporation and prevent dust contamination.
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
Transfer the films to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-60°C) for at least 48 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the glass substrate.
-
Store the films in a desiccator until further characterization.
-
dot
Caption: Experimental Workflow for Solvent Casting.
Characterization of Polymer Films
Standard Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips for thin films.
-
Micrometer for thickness measurement.
Protocol:
-
Specimen Preparation:
-
Cut rectangular film specimens with uniform width and thickness. A typical dimension is 100 mm in length and 10 mm in width.
-
Measure the thickness of each specimen at several points along the gauge length and use the average value.
-
-
Testing Procedure:
-
Set the initial grip separation on the UTM.
-
Mount the specimen in the grips, ensuring it is aligned and not slipping.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Calculate the elongation at break as the percentage change in length from the original gauge length to the length at the point of rupture.
-
A. Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) of the plasticized films.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Protocol:
-
Sample Preparation:
-
Cut a small piece of the film (5-10 mg) and place it in an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
A typical temperature range would be from below the expected Tg to above the melting temperature of the polymer.
-
Cool the sample at a controlled rate and then perform a second heating scan to obtain a clear glass transition.
-
-
Data Analysis:
-
The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
-
B. Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability of the plasticized films.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Protocol:
-
Sample Preparation:
-
Place a small, known weight of the film (5-10 mg) in a TGA pan.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere over a wide temperature range (e.g., from room temperature to 600°C).
-
Record the weight loss of the sample as a function of temperature.
-
-
Data Analysis:
-
Determine the onset decomposition temperature (Td) from the TGA curve, which indicates the temperature at which significant weight loss begins.
-
Migration Testing of this compound
This protocol is designed to quantify the migration of this compound from the polymer film into a food simulant.
Materials:
-
Plasticized polymer film samples of known surface area.
-
Food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, and olive oil or isooctane (B107328) as a fatty food simulant).
-
Glass migration cells or containers.
-
Incubator or oven.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Hexane (B92381) (for extraction).
Protocol:
-
Migration Cell Setup:
-
Cut the polymer film into specimens of a specific size (e.g., 1 dm²).
-
Place the film specimen in a glass migration cell.
-
Add a known volume of the food simulant to the cell, ensuring the film is completely immersed. The standard surface area-to-volume ratio is typically 6 dm²/L.
-
-
Incubation:
-
Seal the migration cells and place them in an incubator at a controlled temperature for a specified duration (e.g., 10 days at 40°C for general long-term storage simulation).
-
-
Sample Collection and Extraction:
-
After the incubation period, remove the food simulant from the migration cell.
-
For aqueous simulants, perform a liquid-liquid extraction with hexane to extract the migrated this compound.
-
For fatty food simulants, the sample may need to be diluted with hexane before analysis.
-
-
GC-MS Analysis:
-
Inject the hexane extract into the GC-MS system.
-
Develop a quantitative method for this compound using a suitable internal standard.
-
Quantify the concentration of this compound in the food simulant based on a calibration curve.
-
-
Data Reporting:
-
Express the migration results in mg of this compound per kg of food simulant (mg/kg) or mg of this compound per dm² of the film surface area (mg/dm²).
-
dot
Caption: Workflow for this compound Migration Testing.
Conclusion
This compound serves as an effective and bio-based plasticizer for a variety of polymer films, offering significant improvements in flexibility and processability. By following the detailed protocols outlined in this document, researchers, scientists, and drug development professionals can effectively incorporate and characterize this compound in their polymer film formulations. The provided data tables offer a clear understanding of the expected performance enhancements, facilitating the development of innovative and sustainable materials for a wide range of applications, including advanced drug delivery systems.
References
Application Notes and Protocols for the Esterification of Butyl Oleate
Introduction
Butyl oleate (B1233923) is a fatty acid ester with applications as a food additive, a component in biolubricants, and a plasticizer.[1][2] It is synthesized through the esterification of oleic acid with n-butanol. This process can be catalyzed by various substances, including mineral acids, enzymes, and ionic liquids.[1] The selection of catalyst and optimization of reaction conditions are critical for achieving high yields and purity. These notes provide a detailed experimental protocol for the synthesis of butyl oleate, a summary of various catalytic systems and their performance, and a workflow diagram of the experimental procedure.
Data Presentation: Comparison of Catalytic Systems for this compound Synthesis
The following table summarizes quantitative data from various studies on the esterification of oleic acid with n-butanol to produce this compound, highlighting the impact of different catalysts and reaction conditions on yield and conversion rates.
| Catalyst | Molar Ratio (Oleic Acid:Butanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Oleic Acid Conversion (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 1:6 | 80 | 6 | 92.3 ± 0.2 | 92.3 ± 0.2 | [2] |
| Sulfuric Acid (H₂SO₄) | Not Specified | 100-150 | Not Specified | Not Specified | Not Specified | [3] |
| Ionic Liquid ([Bmim]BF₄ & 1-octyl-3-methylimidazolium hydrogensulfate) | Not Specified | 100 | 8 | 95.2 | 97.1 | |
| Lipolytic Extract (from Penicillium corylophilum) in reverse micelles | 1:3 | 37 | 12 | 100 | Not Specified | |
| Lipolytic Extract (from Penicillium corylophilum) direct addition | 1:3 | 37 | 48 | 100 | Not Specified | |
| Compound Inorganic Salts (Fe₂(SO₄)₃·(NH₄)₂S₂O₈) | 1:1.6 (0.05 mol:0.08 mol) | 120-140 | 1 | >96 (esterification rate) | Not Specified | |
| Amberlyst-15 | 1:4 | 125 (bath temp) | Not Specified | Maximum conversion at 5% catalyst loading | Not Specified | |
| Tetraisopropyl Titanate | Not Specified | 140-160 | 5-6 | 96.8 (at 5h) | Not Specified | |
| Triethylamine Citrate Ionic Liquid | 1:1 | 140 | 3 | >92 (esterification rate) | Not Specified |
Experimental Protocol: Sulfuric Acid-Catalyzed Esterification of this compound
This protocol details a common and effective method for synthesizing this compound using sulfuric acid as a catalyst.
Materials:
-
Oleic Acid (C₁₈H₃₄O₂)
-
n-Butanol (C₄H₁₀O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Petroleum Ether
-
Saturated Sodium Carbonate Solution (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Phenolphthalein indicator
-
0.5N Sodium Hydroxide (NaOH) for titration
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oleic acid and n-butanol. A molar ratio of 1:6 (oleic acid to n-butanol) is recommended for optimal conversion.
-
Slowly add concentrated sulfuric acid (1 wt% relative to oleic acid) to the mixture while stirring.
-
-
Esterification Reaction:
-
Heat the reaction mixture to 80°C using a heating mantle.
-
Maintain the temperature and continue stirring for 6 hours to ensure the reaction goes to completion.
-
The progress of the reaction can be monitored by taking small samples periodically and determining the remaining oleic acid content by titration with a standard solution of NaOH.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add petroleum ether to extract the this compound.
-
Wash the organic layer sequentially with a saturated sodium carbonate solution to neutralize the acidic catalyst and remove any unreacted oleic acid, followed by washing with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal and Product Characterization:
-
Remove the petroleum ether using a rotary evaporator to obtain the crude this compound.
-
The purity of the final product can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A workflow diagram illustrating the key stages of this compound synthesis.
References
Butyl oleate applications in lubricant formulations
An in-depth look at Butyl Oleate (B1233923), a versatile ester, reveals its significant potential in advanced lubricant formulations.[1][2] Derived from the esterification of butanol and oleic acid, this compound is gaining traction in various industrial and automotive applications due to its favorable lubricating properties, biodegradability, and excellent solvency.[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and formulation professionals working with Butyl Oleate.
Application Notes
This compound serves as a high-performance lubricant base oil and a valuable additive in lubricant formulations. Its inherent properties make it suitable for a range of applications, from metalworking fluids to engine oils.
Key Performance Characteristics:
-
Excellent Lubricity: The long, unsaturated fatty acid chain of oleic acid provides a strong lubricating film, reducing friction and wear between moving parts. This makes this compound an effective boundary lubricant.
-
Good Solvency: this compound exhibits excellent solvency, allowing it to be easily blended with a wide range of oils, additives, and surfactants. This property is particularly beneficial in formulating complex lubricant packages.
-
Biodegradability: As a bio-based ester, this compound is readily biodegradable, offering a more environmentally friendly alternative to traditional mineral oil-based lubricants.
-
Thermal and Oxidative Stability: While synthetic esters generally offer good stability, the performance of this compound can be enhanced with appropriate antioxidant additives to meet the demands of high-temperature applications.
-
Low-Temperature Fluidity: this compound generally possesses good low-temperature properties, ensuring effective lubrication during cold starts.
Primary Applications in Lubricant Formulations:
-
Metalworking Fluids: In cutting, grinding, and forming operations, this compound acts as a lubricity and anti-wear additive, helping to improve tool life and surface finish. Its solvency also aids in maintaining the cleanliness of the machining environment.
-
Industrial Gear and Bearing Oils: Formulations containing this compound can provide enhanced protection against wear and micropitting in enclosed gear systems and bearings.
-
Automotive Engine Oils: As a base oil component or additive, this compound can contribute to improved fuel economy and reduced emissions by lowering friction.
-
Hydraulic Fluids: Its good lubricity and biodegradability make it a suitable component for hydraulic fluids used in environmentally sensitive areas.
Quantitative Data Presentation
The following tables summarize the typical physicochemical and tribological properties of this compound, with comparative data for other common lubricant base oils. It is important to note that the data for this compound is compiled from various sources and may not have been generated under identical test conditions. The data for related oleate esters is provided as a proxy for tribological performance.
Table 1: Typical Physicochemical Properties of this compound and Other Base Oils
| Property | This compound | Mineral Oil (ISO VG 46) | PAO (Polyalphaolefin) |
| Kinematic Viscosity @ 40°C (cSt) | 4.5 - 19 | 46.0 | 46.0 |
| Kinematic Viscosity @ 100°C (cSt) | ~8.0 | 6.8 | 7.8 |
| Viscosity Index | >180 | 100 | 135 |
| Flash Point (°C) | >150 | 220 | 240 |
| Pour Point (°C) | -10 to -26.5 | -15 | -54 |
| Density @ 20°C (g/cm³) | ~0.87 | ~0.87 | ~0.84 |
Table 2: Comparative Tribological Performance Data (Four-Ball Wear Test - ASTM D4172)
| Lubricant | Wear Scar Diameter (WSD) (mm) | Coefficient of Friction (COF) |
| Neopentylglycol Dioleate (Proxy for this compound) | 0.451 | 0.069 |
| Pentaerythritol Tetraoleate (Proxy for this compound) | 0.470 | 0.065 |
| Mineral Oil (ISO VG 46) | 0.60 | 0.12 |
| 2-Butoxyethyl Oleate | 0.45 | 0.08 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of lubricant formulations containing this compound.
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear-preventive characteristics of a lubricating fluid.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (12.7 mm diameter, AISI E-52100 steel)
-
Microscope for measuring wear scar diameter
Procedure:
-
Three steel balls are clamped together in a test cup.
-
The lubricant sample (containing this compound) is poured into the cup to cover the balls.
-
A fourth steel ball is placed in a chuck and brought into contact with the three stationary balls.
-
A specified load is applied (e.g., 392 N).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
Determination of Kinematic Viscosity (ASTM D445) and Viscosity Index (ASTM D2270)
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath
Procedure:
-
The lubricant sample is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath at 40°C until the sample reaches thermal equilibrium.
-
The time taken for the oil to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity at 40°C is calculated by multiplying the flow time by the viscometer calibration constant.
-
Steps 2-4 are repeated at 100°C.
-
The Viscosity Index (VI) is calculated from the kinematic viscosities at 40°C and 100°C using the formula and tables provided in the ASTM D2270 standard.
Flash Point Determination by Cleveland Open Cup (ASTM D92)
This test determines the lowest temperature at which the lubricant vapor will ignite.
Apparatus:
-
Cleveland Open Cup apparatus
-
Thermometer
-
Test flame applicator
Procedure:
-
The test cup is filled with the lubricant sample to a specified level.
-
The sample is heated at a controlled rate.
-
A small test flame is passed across the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite.
Pour Point Determination (ASTM D97)
This test determines the lowest temperature at which the lubricant will flow.
Apparatus:
-
Test jar
-
Thermometer
-
Cooling bath
Procedure:
-
The lubricant sample is heated and then cooled at a specified rate in a test jar.
-
The jar is removed from the cooling bath at 3°C intervals and tilted to observe for any movement of the oil.
-
The pour point is the lowest temperature at which the oil is observed to flow.
Visualizations
Caption: Workflow for Lubricant Formulation and Testing.
Caption: Key Properties and Applications of this compound.
References
GC-MS Analysis Method for Butyl Oleate Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923) (C₂₂H₄₂O₂) is a fatty acid ester formed from the condensation of oleic acid and butanol.[1] It serves as a versatile compound with applications as a lubricant, plasticizer, and an emollient in personal care products.[1][2][3] Due to its chemical nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for its characterization. GC-MS provides both qualitative and quantitative data, enabling the separation of butyl oleate from other components and its unambiguous identification based on its mass spectrum.[4] This application note details a comprehensive protocol for the analysis of this compound using GC-MS.
Experimental Protocols
This section outlines the necessary materials, sample preparation steps, and instrument conditions for the successful GC-MS analysis of this compound.
1. Materials and Reagents
-
This compound Standard: Analytical grade, purity >99%
-
Solvent: n-Hexane, HPLC or GC grade
-
Glassware: Volumetric flasks, vials with PTFE-lined septa, pipettes
-
Internal Standard (for quantification): A deuterated fatty acid or a fatty acid ester not naturally present in the sample (e.g., methyl nonadecanoate) can be used for accurate quantification.
2. Sample Preparation
The preparation method depends on the sample matrix.
-
For Pure this compound or Standards:
-
Prepare a stock solution of 1 mg/mL by accurately weighing the this compound standard and dissolving it in n-hexane in a volumetric flask.
-
Create a series of working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Transfer 1 mL of each standard solution into a GC vial for analysis.
-
-
For this compound in a Liquid Matrix (e.g., oil, reaction mixture):
-
Accurately weigh approximately 100 mg of the sample into a glass tube.
-
Add 5 mL of n-hexane to dissolve the sample. Vortex for 1 minute.
-
If necessary, perform a liquid-liquid extraction or use solid-phase extraction (SPE) to remove interfering matrix components.
-
Carefully transfer the hexane (B92381) layer (top layer) to a clean GC vial.
-
If the concentration is high, dilute the sample with n-hexane to bring it within the calibration range of the instrument.
-
3. GC-MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be adapted based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Inlet Temperature | 260 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 40:1 (adjust based on concentration) |
| Oven Program | Initial temperature 100 °C, hold for 2 min; ramp at 10 °C/min to 300 °C; hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
| Mass Scan Range | 40 - 600 amu |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis |
Data Presentation and Interpretation
Chromatographic Analysis Under the specified conditions, this compound will elute as a sharp peak. The retention time is dependent on the exact chromatographic conditions but serves as a primary identifier when compared against a known standard.
Mass Spectrum Analysis The mass spectrum of this compound is characterized by its molecular ion and a series of fragment ions that are indicative of its structure. The IUPAC name for this compound is butyl (Z)-octadec-9-enoate, and its molecular weight is 338.57 g/mol .
The Electron Ionization (EI) mass spectrum will exhibit fragmentation patterns typical of long-chain fatty acid esters. Key fragments arise from cleavage around the ester group and along the hydrocarbon chain.
Table 1: Characteristic Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Putative Fragment Identity |
| 338 | Low / Not Observed | [M]⁺, Molecular Ion |
| 264 | Moderate | [M - C₄H₈O]⁺, Loss of butoxy radical |
| 97 | High | C₇H₁₃⁺ |
| 83 | High | C₆H₁₁⁺ |
| 57 | High | C₄H₉⁺, Butyl cation from ester cleavage |
| 55 | Very High | C₄H₇⁺, Common fragment in unsaturated hydrocarbons |
Note: Relative intensities are approximate and can vary between instruments. Data compiled from NIST and PubChem spectral libraries.
Workflow and Data Analysis Visualization
The logical flow from sample preparation to final characterization is a critical aspect of the GC-MS methodology.
Caption: Experimental workflow for the GC-MS characterization of this compound.
The described Gas Chromatography-Mass Spectrometry method provides a robust and reliable framework for the characterization and analysis of this compound. The protocol offers detailed steps for sample preparation and instrument setup. By analyzing the retention time and the unique fragmentation pattern observed in the mass spectrum, researchers, scientists, and drug development professionals can confidently identify and quantify this compound in various sample matrices. This method is essential for quality control, product development, and research applications involving this important fatty acid ester.
References
Application Note: HPLC Analysis for Monitoring Butyl Oleate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923) is a fatty acid ester with applications in various industries, including as an emollient, solvent, and lubricant in pharmaceutical and cosmetic formulations.[1] Its synthesis, typically through the esterification of oleic acid with butanol, requires careful monitoring to optimize reaction conditions and ensure high product yield and purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of reactants and products.[2] This application note provides a detailed protocol for the use of reversed-phase HPLC (RP-HPLC) to monitor the synthesis of butyl oleate.
The principle of RP-HPLC separation for this application is based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] this compound, being less polar than the oleic acid reactant, will have a stronger affinity for the stationary phase and thus a longer retention time. This allows for the effective separation and quantification of both the disappearance of the reactant and the appearance of the product over the course of the reaction.
Data Presentation
The following tables summarize quantitative data from representative chemical and enzymatic synthesis of this compound, as monitored by HPLC.
Table 1: Influence of Oleic Acid to Butanol Molar Ratio on Chemical Synthesis of this compound
| Experiment | Oleic Acid:Butanol Molar Ratio | Reaction Time (hours) | Conversion (%) |
| 1 | 1:3 | 6 | 85.2 ± 0.5 |
| 2 | 1:6 | 6 | 92.3 ± 0.2 |
| 3 | 1:9 | 6 | 94.3 ± 0.3 |
Data adapted from a study on the esterification of oleic acid with butanol using an acid catalyst at 80°C.[3]
Table 2: Influence of Temperature on Chemical Synthesis of this compound
| Experiment | Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| 1 | 60 | 6 | 78.5 ± 0.4 |
| 2 | 80 | 6 | 92.3 ± 0.2 |
| 3 | 100 | 6 | 95.1 ± 0.1 |
| 4 | 120 | 6 | 96.0 ± 0.2 |
Data adapted from a study on the esterification of oleic acid with butanol using a 1:6 molar ratio and an acid catalyst.[3]
Table 3: Time Course of Enzymatic Synthesis of this compound
| Time (hours) | Yield (%) |
| 0 | 0 |
| 6 | 45 |
| 12 | 80 |
| 24 | 95 |
| 48 | 100 |
Data adapted from a study on the enzymatic synthesis of n-butyl-oleate in a low-water system.
Experimental Protocols
I. Protocol for Chemical Synthesis of this compound
This protocol describes a representative chemical synthesis of this compound using an acid catalyst.
Materials:
-
Oleic acid (≥99% purity)
-
n-Butanol (≥99% purity)
-
Sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add oleic acid and n-butanol in the desired molar ratio (e.g., 1:6).
-
Add the acid catalyst (e.g., 1% w/w of oleic acid).
-
Attach the reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with constant stirring.
-
At specified time intervals (e.g., every hour), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture for HPLC analysis.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a 5% sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the excess butanol and any remaining water using a rotary evaporator to obtain the crude this compound.
II. Protocol for HPLC Analysis of this compound Synthesis
This protocol outlines the HPLC method for monitoring the progress of the this compound synthesis.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Isopropanol (for sample dissolution)
-
Syringe filters (0.22 or 0.45 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-25 µL |
| Detector | UV at 205 nm or ELSD |
Sample Preparation:
-
Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent, such as isopropanol, to a final concentration within the linear range of the detector (e.g., 1 mg/mL).
-
Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram and integrate the peak areas for oleic acid and this compound.
-
Calculate the conversion of oleic acid to this compound using the following formula:
Conversion (%) = [ (Initial Area of Oleic Acid - Final Area of Oleic Acid) / Initial Area of Oleic Acid ] x 100
Mandatory Visualizations
Caption: Workflow for the synthesis and HPLC monitoring of this compound.
Caption: Principle of RP-HPLC separation for oleic acid and this compound.
References
Application Notes and Protocols for Butyl Oleate Production via Reactive Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of butyl oleate (B1233923) through reactive distillation. This technique integrates chemical reaction and product separation into a single process, offering significant advantages in terms of conversion, purity, and process efficiency, particularly for equilibrium-limited reactions like esterification.
Introduction to Reactive Distillation for Butyl Oleate Synthesis
This compound, an ester of oleic acid and n-butanol, finds applications as a biodiesel, lubricant, and plasticizer. The synthesis is typically an equilibrium-limited esterification reaction. Reactive distillation (RD) is a process intensification technology that combines the esterification reaction and the separation of products in a single column.[1][2] By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversion of oleic acid.[1]
The reactive distillation column is typically divided into three sections: a rectifying section at the top, a central catalytic reactive section, and a stripping section at the bottom.[1] Reactants are fed into the column, and the reaction occurs in the catalytic zone. The more volatile components, such as water and unreacted butanol, move up the column, while the less volatile product, this compound, moves down and is collected at the bottom.
Experimental Setup
A typical laboratory-scale reactive distillation setup for this compound production consists of the following components:
-
Reactor: A 1-liter capacity glass reactor is commonly used, equipped with a heating mantle or an external oil bath for temperature control.[1]
-
Reactive Distillation Column: The column is packed with a suitable catalyst in the reactive zone. The rectifying and stripping sections can be packed with inert materials to facilitate separation.
-
Condenser: A condenser is placed at the top of the column to condense the overhead vapors.
-
Decanter: A decanter can be used to separate the condensed water from the organic phase (unreacted butanol), which can be refluxed back to the column.
-
Ancillaries: The setup also includes a temperature indicator, a stirrer (e.g., a turbine type impeller), baffles, and a sampling valve.
Quantitative Data Summary
The efficiency of this compound production via reactive distillation is influenced by several key process parameters. The following tables summarize the quantitative data on the effects of molar ratio, catalyst loading, and temperature on the conversion of oleic acid.
Table 1: Effect of Molar Ratio of Oleic Acid to n-Butanol on Oleic Acid Conversion
| Molar Ratio (Oleic Acid:Butanol) | Oleic Acid Conversion (%) | Notes |
| 1:1 | Lower conversion | An equimolar ratio may not be sufficient to drive the reaction to completion. |
| 1:2 | Increased conversion | Excess butanol helps to shift the reaction equilibrium. |
| 1:3 | Further increased conversion | |
| 1:4 | Optimum conversion | A 1:4 molar ratio was found to be optimal in a specific study. |
| 1:5 | Maximum conversion | While achieving the highest conversion, it may not be the most economical choice. |
| >1:5 | Decreased or no significant increase in conversion | An excessive amount of butanol can dilute the reactants and catalyst. |
Note: The specific conversion percentages can vary depending on other reaction conditions such as temperature and catalyst loading.
Table 2: Effect of Catalyst Loading (Amberlyst-15) on Oleic Acid Conversion
| Catalyst Loading (% w/w) | Oleic Acid Conversion (%) |
| 0 | Low |
| 3 | Increased |
| 5 | Maximum |
Data from a study where other parameters were kept constant.
Table 3: Effect of Temperature on Oleic Acid Conversion
| Temperature (°C) | Oleic Acid Conversion (%) | Notes |
| 115 | Increased conversion with temperature | The esterification reaction is endothermic. |
| 125 | Optimum conversion | Considered the optimal temperature in a specific study for balancing reaction rate and energy consumption. |
| 135 | Maximum conversion | Higher temperatures generally lead to higher reaction rates. |
| 150 | High conversion | A significant increase in conversion is observed up to this temperature. |
Note: The optimal temperature can be influenced by the type of catalyst and the pressure of the system.
Experimental Protocols
General Protocol for this compound Synthesis via Reactive Distillation
-
Charging the Reactor: Charge the reactor with a pre-determined molar ratio of oleic acid and n-butanol (e.g., 1:4).
-
Adding the Catalyst: Add the catalyst, such as Amberlyst-15, at the desired loading (e.g., 5% by weight of the reaction mixture).
-
Heating the Mixture: Heat the reaction mixture to the desired temperature (e.g., 125°C) using a heating bath.
-
Initiating Distillation: Turn on the stirrer and allow the reaction to proceed. The water produced during the esterification will start to vaporize along with the excess butanol.
-
Separation and Reflux: The overhead vapor is condensed. The resulting liquid, a mixture of water and butanol, is collected. If a decanter is used, the water layer is separated, and the butanol layer is refluxed back into the column.
-
Sampling: Withdraw samples (approximately 5 ml) from the reactor at regular intervals (e.g., every 30 minutes) for analysis.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing the samples for the concentration of oleic acid.
-
Reaction Termination: Continue the reaction until the desired conversion of oleic acid is achieved (typically 7-8 hours).
Analytical Protocol for Determination of Oleic Acid Conversion
The conversion of oleic acid can be determined using two primary methods: titration and High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Take a known volume of the reaction sample (e.g., 2.5 ml) and ensure it is free from catalyst particles.
-
Titration: Titrate the sample with a standardized solution of sodium hydroxide (B78521) (e.g., 0.5N NaOH) using phenolphthalein (B1677637) as an indicator.
-
Calculation: The conversion of oleic acid is calculated based on the change in its concentration from the initial to the final state.
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 25 µl
-
Wavelength: 205 nm
-
-
Analysis: Inject the sample into the HPLC system. The conversion of oleic acid is determined by comparing the peak area of oleic acid in the sample to a standard calibration curve.
Visualizations
The following diagrams illustrate the key aspects of the reactive distillation process for this compound production.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Oleate Synthesis
Welcome to the technical support center for butyl oleate (B1233923) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in butyl oleate synthesis?
A1: The most frequent cause of low yield is the presence of water in the reaction mixture. The esterification of oleic acid with butanol is a reversible reaction that produces water as a byproduct. An accumulation of water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[1] To mitigate this, it is crucial to ensure all reactants and solvents are anhydrous and to employ a method for continuous water removal during the reaction, such as a Dean-Stark apparatus.
Q2: My esterification reaction has stalled. What are the potential reasons?
A2: A stalled reaction can be attributed to several factors:
-
Insufficient Catalyst: The catalyst concentration may be too low to effectively drive the reaction forward.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or by thermal degradation if the reaction temperature is too high.
-
Equilibrium Has Been Reached: If water is not effectively removed, the reaction will reach equilibrium, preventing further conversion of reactants to products.[1]
Q3: What is the optimal molar ratio of butanol to oleic acid?
A3: To maximize the yield, it is common to use an excess of butanol. This shifts the reaction equilibrium towards the formation of the ester. Molar ratios of oleic acid to butanol ranging from 1:2 to 1:6 have been shown to be effective.[2][3] For instance, one study identified an optimal molar ratio of 1:6 (oleic acid to butanol) using sulfuric acid as a catalyst.[2] However, an excessively high ratio can dilute the reactants and catalyst, potentially slowing the reaction rate. The optimal ratio is often dependent on the catalyst and reaction temperature.
Q4: What are the recommended reaction temperatures?
A4: The optimal reaction temperature depends on the catalyst used. For conventional acid catalysts like sulfuric acid or p-toluenesulfonic acid, temperatures typically range from 80°C to 150°C. Enzymatic catalysis, on the other hand, is performed at milder temperatures, generally between 30°C and 60°C. Ionic liquid catalysts have been used at temperatures around 100°C to 140°C.
Q5: What types of catalysts are most effective for this compound synthesis?
A5: Several types of catalysts can be used, each with its own advantages and disadvantages:
-
Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are common and effective, often resulting in high yields. However, they can be corrosive and require a neutralization step during workup.
-
Enzymatic Catalysts (Lipases): Lipases offer high selectivity and operate under mild reaction conditions, minimizing side reactions and simplifying purification. Immobilized lipases can also be reused.
-
Ionic Liquids: These are considered "green" catalysts that can be recycled and can lead to high yields.
Q6: How can I improve the purity of my this compound?
A6: Improving purity involves removing unreacted starting materials, the catalyst, and any byproducts. A typical purification workflow includes:
-
Catalyst Removal: If a homogeneous acid catalyst is used, it must be neutralized with a basic solution, such as sodium bicarbonate, and then washed with water. Solid catalysts can be removed by filtration.
-
Removal of Unreacted Oleic Acid: Washing with a basic solution also removes any unreacted oleic acid.
-
Removal of Excess Butanol and Water: This is typically achieved through washing with brine (a saturated sodium chloride solution) and drying the organic layer with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Final Purification: Vacuum distillation is a highly effective method for obtaining high-purity this compound, as it separates the product from less volatile impurities.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion | Water Inhibition: Presence of water is shifting the equilibrium towards the reactants. | Use anhydrous reactants and solvents. Employ a Dean-Stark apparatus or molecular sieves to continuously remove water during the reaction. |
| Insufficient Catalyst: The amount of catalyst is too low to drive the reaction effectively. | Increase the catalyst loading. For acid catalysts, a common range is 1-5 wt% relative to oleic acid. | |
| Low Reaction Temperature: The temperature is not high enough for the chosen catalyst. | Gradually increase the reaction temperature while monitoring for potential side reactions or degradation. | |
| Sub-optimal Molar Ratio: The excess of butanol may be insufficient to drive the reaction forward. | Increase the molar ratio of butanol to oleic acid (e.g., from 1:2 to 1:4 or 1:6). |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Acidic residue in the final product | Incomplete Neutralization: Residual acid catalyst or unreacted oleic acid remains. | Perform multiple washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. |
| Presence of water in the final product | Ineffective Drying: Residual water from the washing steps has not been completely removed. | After washing with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) for a sufficient amount of time with occasional swirling. |
| Presence of unreacted starting materials in the final product | Incomplete Reaction: The reaction did not go to completion. | Refer to the "Low Yield" troubleshooting guide to drive the reaction further. |
| Ineffective Purification: The purification method is not adequately separating the product from the starting materials. | For final purification, use vacuum distillation to separate this compound from the less volatile oleic acid and the more volatile butanol. |
Data Presentation
Comparison of Catalytic Systems for Oleate Ester Synthesis
| Catalyst Type | Catalyst Example | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Yield (%) | Purity (%) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 80 | 1:6 | 6 | 92.3 | >99 (after purification) |
| Heterogeneous Acid | Amberlyst-15 | 125 | 1:4 | 7-8 | ~90 | Not specified |
| Enzymatic (Immobilized Lipase) | Penicillium corylophilum extract | 37 | 1:3 | 48 | 100 | High (minimal byproducts) |
| Ionic Liquid | Triethylamine Citrate | 140 | 1:1 | 3 | >92 | Not specified |
| Ionic Liquid Microemulsion | [Bmim]BF₄ / [C₈mim]HSO₄ | 100 | (in microemulsion) | 8 | 95.2 | High (Selectivity 98.0%) |
Note: The data presented is a synthesis of information from various studies on this compound and similar oleate esters and should be used as a guideline. Optimal conditions may vary depending on the specific experimental setup.
Effect of Molar Ratio and Temperature on Oleic Acid Conversion
| Molar Ratio (Oleic Acid:Butanol) | Temperature (°C) | Catalyst | Conversion (%) |
| 1:3 | 80 | H₂SO₄ (1 wt%) | ~85 |
| 1:6 | 80 | H₂SO₄ (1 wt%) | 92.3 |
| 1:9 | 80 | H₂SO₄ (1 wt%) | ~94 |
| 1:4 | 125 | Amberlyst-15 (5 wt%) | ~90 |
| 1:2.4 | 140 | QA₀.₅Ti₀.₅H₀.₅PW (1.2 wt%) | 97.9 |
Note: This table illustrates the general trend that increasing the molar ratio of alcohol and optimizing the temperature can lead to higher conversion rates.
Experimental Protocols
General Protocol for Acid-Catalyzed this compound Synthesis
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, temperature controller, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add oleic acid and n-butanol in the desired molar ratio (e.g., 1:4).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid, typically 1-2% w/w of oleic acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-140°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Monitoring: Monitor the reaction progress by the amount of water collected. The reaction is considered complete when water no longer accumulates.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted oleic acid. Repeat until no more CO₂ gas evolves.
-
Wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
General Protocol for Enzymatic Synthesis using Immobilized Lipase (B570770)
-
Setup: In a screw-capped vial or flask, combine oleic acid, n-butanol (e.g., 1:1 to 1:3 molar ratio), and a suitable solvent if not a solvent-free system (e.g., n-heptane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435). The amount will depend on the specific activity of the enzyme preparation.
-
Reaction: Incubate the mixture at a mild temperature (e.g., 37-55°C) with shaking.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or titration to determine the consumption of oleic acid.
-
Workup and Purification:
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The remaining product is typically of high purity, but can be further purified by vacuum distillation if necessary.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Troubleshooting low conversion in butyl oleate esterification
Technical Support Center: Butyl Oleate (B1233923) Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of butyl oleate via esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the esterification of oleic acid with butanol.
Q1: My this compound esterification is resulting in a low conversion rate. What are the most common causes?
Low conversion in Fischer esterification is a frequent issue, often attributable to the reversible nature of the reaction. The primary causes include:
-
Presence of Water: Esterification produces water as a byproduct. An accumulation of water can shift the reaction equilibrium back towards the reactants (oleic acid and butanol) through hydrolysis, thereby reducing the ester yield.[1][2][3][4] It is critical to use anhydrous reactants and to remove water as it is formed.[1]
-
Equilibrium Has Been Reached: Without actively removing one of the products (usually water), the reaction will naturally reach a state of equilibrium where the forward and reverse reaction rates are equal, preventing further formation of the ester.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions or degradation of the reactants and product.
-
Catalyst Issues: The concentration of the acid catalyst may be too low to effectively drive the reaction, or the catalyst may have been deactivated by impurities.
-
Incorrect Molar Ratio: The ratio of alcohol to carboxylic acid significantly impacts the equilibrium position.
Q2: How can I shift the reaction equilibrium to improve my this compound yield?
According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either removing a product or increasing the concentration of a reactant.
-
Continuous Water Removal: This is the most effective strategy. By removing water as it forms, the reverse reaction (hydrolysis) is prevented, driving the reaction to completion.
-
Use of an Excess Reactant: Employing a large excess of one reactant, typically the less expensive one (n-butanol), will shift the equilibrium to favor the formation of this compound. The alcohol can often be used as the solvent to ensure a large excess.
Q3: My reaction has stalled and is not proceeding to completion. What are the potential reasons?
A stalled reaction can be attributed to several factors:
-
Equilibrium: As mentioned, if water is not being effectively removed, the reaction has likely reached equilibrium.
-
Insufficient Catalyst: The catalyst concentration might be too low to maintain a reasonable reaction rate. The reaction rate is directly proportional to the catalyst concentration within a certain range (e.g., 0.5% to 1.2% for sulfuric acid).
-
Catalyst Deactivation: Impurities in the reactants can neutralize or deactivate the acid catalyst.
-
Saturated Drying Agent: If using a desiccant like molecular sieves, they may have reached their maximum water adsorption capacity and need to be replaced or regenerated.
Q4: I am using a Dean-Stark apparatus, but no water is collecting. What's wrong?
This is a common issue with several potential causes:
-
Insufficient Heating: The reaction mixture must be heated vigorously enough to reach reflux and allow the azeotrope of the solvent and water to distill into the condenser.
-
Leaks in the System: Check all glassware joints for a tight seal. Leaks will prevent the vapor from reaching the condenser.
-
System Not Yet at Equilibrium Temperature: It can take some time for the system to heat up and for the azeotrope to begin distilling.
-
No Reaction Occurring: If there is a fundamental issue with the reactants or catalyst, no water will be produced to be collected.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the key parameters influencing this compound esterification yield.
Table 1: Effect of Reactant Molar Ratio on Ester Conversion
| Oleic Acid : Butanol Molar Ratio | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| 1:3 | H₂SO₄ (1 wt%) | 80 | 6 | 89.2 ± 0.3% | |
| 1:6 | H₂SO₄ (1 wt%) | 80 | 6 | 92.3 ± 0.2% | |
| 1:9 | H₂SO₄ (1 wt%) | 80 | 6 | 91.8 ± 0.4% | |
| 1:3 | Amberlyst-15 | - | - | Increases with ratio | |
| 1:4 | Amberlyst-15 | - | - | Optimum ratio | |
| 1:5 | Amberlyst-15 | - | - | Max conversion, but 1:4 is optimal | |
| 2:1 (Butanol:Oleic Acid) | H₂SO₄ | - | - | Good conversion |
Table 2: Effect of Temperature on Ester Conversion
| Temperature (°C) | Oleic Acid : Butanol Molar Ratio | Catalyst | Time (h) | Conversion/Yield | Reference |
| 60 | 1:6 | H₂SO₄ (1 wt%) | 6 | 85.1 ± 0.5% | |
| 80 | 1:6 | H₂SO₄ (1 wt%) | 6 | 92.3 ± 0.2% | |
| 100 | 1:6 | H₂SO₄ (1 wt%) | 6 | 92.3 ± 0.2% | |
| 120 | 1:6 | H₂SO₄ (1 wt%) | 6 | 92.7 ± 0.5% | |
| 100 - 150 | Varies | H₂SO₄ | 0.5 | 90% | |
| 140 - 160 | - | - | 5-6 | High Yield |
Table 3: Effect of Catalyst Type and Loading on Ester Conversion
| Catalyst | Catalyst Loading (wt%) | Oleic Acid : Butanol Molar Ratio | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| H₂SO₄ | 1 | 1:6 | 80 | 6 | 92.3 ± 0.2% | |
| p-TSA | 1 | 1:6 | 80 | 6 | 90.5 ± 0.1% | |
| Fe₂(SO₄)₃ | 1 | 1:6 | 80 | 6 | 80.1 ± 0.3% | |
| AlCl₃ | 1 | 1:6 | 80 | 6 | 75.3 ± 0.2% | |
| Amberlyst-15 | 3 | 1:4 | - | - | Increases with loading | |
| Amberlyst-15 | 5 | 1:4 | - | - | Maximum conversion |
Experimental Protocols
Protocol 1: Synthesis of this compound using Dean-Stark Apparatus
This protocol describes a general procedure for the acid-catalyzed esterification of oleic acid with butanol, utilizing azeotropic distillation to remove water.
Apparatus Setup:
-
Assemble a round-bottom flask of appropriate size, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Ensure all joints are properly sealed to prevent vapor leakage.
-
Add a magnetic stir bar to the round-bottom flask.
Procedure:
-
Charging the Reactor: To the round-bottom flask, add oleic acid and n-butanol. A molar ratio of 1:4 (oleic acid:butanol) is a good starting point. Toluene (B28343) can be added as a solvent to facilitate azeotropic removal of water.
-
Catalyst Addition: Carefully add the acid catalyst. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) at 1-2% (w/w of oleic acid) is commonly used.
-
Reaction: Heat the mixture using a heating mantle to a temperature that maintains a steady reflux (typically 120-140°C). Ensure vigorous stirring.
-
Water Removal: As the reaction proceeds, the water-toluene azeotrope will distill, condense, and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Monitor the reaction's progress by observing the amount of water collected. The reaction is near completion when water ceases to collect in the trap.
-
Workup:
-
Allow the apparatus to cool to room temperature.
-
Drain the collected water from the trap.
-
Transfer the reaction mixture to a separatory funnel.
-
Neutralize the remaining acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent and excess butanol under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain the final high-purity product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively track the progress of the esterification.
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Spotting:
-
On the starting line, spot a small amount of the initial oleic acid (starting material standard).
-
Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube and spot it on the starting line.
-
It is also helpful to spot a co-spot (both starting material and reaction mixture on the same spot) to aid in identification.
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, such as 9:1 or 8:2). The solvent level must be below the starting line.
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (if compounds are UV-active) or by staining (e.g., in an iodine chamber or with a potassium permanganate (B83412) dip).
-
Analysis: The disappearance of the oleic acid spot and the appearance of a new spot (the less polar this compound, which will have a higher Rf value) indicates the reaction is progressing.
Visualizations
Diagram 1: Fischer Esterification Workflow
Caption: General experimental workflow for this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Conversion
References
Side reactions in butyl oleate synthesis at high temperatures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl oleate (B1233923), with a specific focus on managing side reactions at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the high-temperature synthesis of butyl oleate?
A1: The primary side reactions encountered at elevated temperatures are the dehydration of butanol, which forms di-n-butyl ether and butene, and the thermal degradation or oxidation of oleic acid and the this compound product itself.[1][2][3] The esterification reaction is also reversible, so failure to remove water can shift the equilibrium back towards the reactants, reducing yield.[4][5]
Q2: My final product is dark yellow or brown. What is the likely cause?
A2: A dark product color is typically indicative of thermal degradation. At high temperatures, oleic acid and, to a lesser extent, the this compound ester can decompose. This process, often an autoxidation, can be accelerated by impurities or the presence of oxygen and produces a variety of colored byproducts.
Q3: I'm experiencing a lower-than-expected yield. What should I investigate first?
A3: The most common cause of low yield is the presence of water in the reaction mixture, which hinders the forward esterification reaction. Ensure all reactants are anhydrous and that the water produced during the reaction is effectively removed, for example, by using a Dean-Stark trap. Other factors include insufficient catalyst, catalyst deactivation, or reaching equilibrium prematurely.
Q4: What is the optimal temperature range for this compound synthesis?
A4: The optimal temperature is a balance between reaction rate and the prevalence of side reactions. Generally, temperatures between 120°C and 160°C are used. While higher temperatures increase the reaction rate, they also significantly accelerate the degradation of oleic acid (which can begin around 200°C) and the dehydration of butanol.
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Water Accumulation | Ensure reactants are anhydrous. Use a Dean-Stark trap or similar apparatus to continuously remove water as it forms. | Esterification is a reversible equilibrium reaction. Water is a byproduct; its accumulation shifts the equilibrium back to the reactants (Le Châtelier's principle), thus lowering the ester yield. |
| Insufficient Catalyst | Increase the catalyst loading (e.g., p-toluenesulfonic acid, sulfuric acid) to 1-2% w/w of oleic acid. | The catalyst is essential to achieve a reasonable reaction rate. If the concentration is too low, the reaction may stall before reaching completion. |
| Sub-optimal Reactant Ratio | Use a molar excess of butanol (e.g., a 1:1.5 or 1:4 molar ratio of oleic acid to butanol). | Using an excess of one reactant can drive the equilibrium towards the product side, increasing the conversion of the limiting reactant (oleic acid). |
| Premature Reaction Termination | Monitor the reaction progress by tracking water collection or analyzing aliquots via titration or HPLC until conversion plateaus. | The reaction may require several hours to reach maximum conversion. Terminating the reaction too early will result in a low yield. |
Issue 2: Product Contamination & Impurity
| Potential Cause | Troubleshooting Step | Explanation |
| Formation of Dibutyl Ether | Maintain the reaction temperature below 140°C. Use a milder catalyst if possible. | At high temperatures and in the presence of a strong acid catalyst, butanol can undergo intermolecular dehydration to form dibutyl ether. |
| Thermal Degradation Products | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | High temperatures can cause oleic acid to decompose into various volatile compounds, including aldehydes, ketones, and other acids, which contaminate the final product. |
| Unreacted Oleic Acid | Ensure the reaction goes to completion. After the reaction, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove residual acid. | High residual acid content (a high acid number) is a common impurity. A post-reaction neutralization step is crucial for purification. |
Data Summary: Reaction Parameters and Outcomes
Table 1: Effect of Temperature on this compound Synthesis
| Temperature Range | Primary Effect | Common Side Reactions |
| 100 - 120 °C | Slow reaction rate | Minimal side reactions |
| 120 - 140 °C | Optimal balance of rate and purity | Minor butanol dehydration |
| 140 - 160 °C | Fast reaction rate | Increased butanol dehydration to dibutyl ether |
| > 160 °C | Very fast reaction rate | Significant butanol dehydration and onset of thermal degradation of oleic acid |
Table 2: Typical Reactant Molar Ratios and Their Impact
| Oleic Acid : Butanol | Impact on Conversion | Considerations |
| 1 : 1 | Lower conversion due to equilibrium limitations. | Not recommended for high yield. |
| 1 : 1.5 - 1 : 3 | Good conversion, drives reaction forward. | A common range for laboratory synthesis. |
| 1 : 4 - 1 : 5 | High to maximum conversion. | Requires more energy to recover the excess butanol post-reaction. |
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Monitoring Oleic Acid Conversion by Titration
This protocol determines the remaining oleic acid in the reaction mixture to calculate conversion.
Materials:
-
Reaction mixture aliquot (approx. 2-5 mL)
-
Conical flask
-
Solvent (e.g., ethanol (B145695) or isopropanol)
-
Phenolphthalein (B1677637) indicator
-
Standardized 0.5N Sodium Hydroxide (NaOH) solution
-
Burette
Methodology:
-
Carefully withdraw a small, measured volume (V_sample) of the reaction mixture. Ensure no catalyst particles are transferred.
-
Transfer the sample to a conical flask and dilute with 50 mL of solvent to ensure solubility.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titrate the sample with the standardized 0.5N NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH used (V_NaOH).
-
Calculate the concentration of oleic acid using the formula: N1V1 = N2V2, where N1 is the normality of the acid, V1 is the volume of the sample, N2 is the normality of the base, and V2 is the volume of the base.
-
Calculate the percent conversion: % Conversion = (1 - (Final Concentration / Initial Concentration)) * 100.
Protocol 2: Product Purification by Neutralization and Vacuum Distillation
This protocol outlines the steps to purify the crude this compound after the reaction is complete.
Materials:
-
Crude reaction product
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Vacuum distillation apparatus
Methodology:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to neutralize the acidic catalyst and any unreacted oleic acid. Stopper and shake gently, venting frequently to release CO₂ gas.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities. Discard the aqueous layer.
-
Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Purify the crude ester by vacuum distillation to separate the this compound from less volatile impurities and any high-boiling side products like dibutyl ether. Collect the fraction corresponding to the boiling point of this compound at the given pressure.
References
Technical Support Center: Purification of Crude Butyl Oleate by Vacuum Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude butyl oleate (B1233923) via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude butyl oleate after synthesis? A1: Common impurities include unreacted starting materials like oleic acid and butanol, water formed during the esterification, residual catalyst (e.g., sulfuric or p-toluenesulfonic acid), and byproducts from potential side reactions.[1]
Q2: Why is vacuum distillation necessary for purifying this compound? A2: Vacuum distillation is used for compounds with high boiling points or those that are sensitive to temperature.[2][3] By reducing the pressure, the boiling point of this compound is significantly lowered, which prevents thermal decomposition that can occur at its atmospheric boiling point.[3][4] This technique allows for the separation of this compound from less volatile impurities without degrading the product.
Q3: My distilled this compound is yellow or dark. What is the cause and how can I fix it? A3: A yellow to brown discoloration is often a sign of thermal degradation due to excessive heating. To prevent this, ensure the distillation temperature is appropriate for the vacuum level achieved. Prolonged heating, even at a reduced temperature, can also cause darkening. Using a more efficient vacuum pump to lower the boiling temperature further can mitigate this issue. The color could also stem from colored impurities in the initial crude material.
Q4: What causes "bumping" and how can I prevent it during vacuum distillation? A4: Bumping is the sudden, violent boiling of a liquid, which can lead to sample loss and contamination of the distillation apparatus. It is typically caused by superheating of the liquid, which can be exacerbated by rapid heating or the application of a strong vacuum too quickly. To prevent bumping, use one or more of the following methods:
-
Magnetic Stirring: Continuous, vigorous stirring ensures even heat distribution and prevents superheating.
-
Ebulliator/Capillary Tube: Introducing a fine stream of air or inert gas (like nitrogen) through a capillary tube provides nucleation sites for smooth boiling.
-
Gradual Heating and Vacuum: Apply heat and reduce the pressure slowly to avoid sudden boiling.
-
Proper Flask Size: Do not overfill the distillation flask; a volume of 30-50% of the flask's capacity is recommended to provide space for vapor expansion.
Q5: I'm having trouble achieving or maintaining a stable vacuum. What should I check? A5: Inconsistent or low vacuum pressure is a common issue. Perform the following checks:
-
Leaks: Inspect all joints, seals, and tubing for leaks. Ensure all ground-glass joints are properly greased and sealed.
-
Vacuum Pump: Check the vacuum pump oil for contamination and ensure it is at the correct level. The pump itself may be worn or clogged.
-
Cold Trap: Ensure the cold trap is sufficiently cold and not contaminated, as this can affect vacuum pressure.
-
System Integrity: Isolate different parts of the system to identify the source of the leak. Start by connecting a vacuum gauge directly to the pump to ensure it is functioning correctly.
Q6: What type of vacuum pump is suitable for this application? A6: For purifying reagents like this compound, a corrosion-resistant diaphragm pump is highly recommended. Since the vapors can be corrosive, the wetted parts of the pump should be made of resistant materials like PTFE. For achieving the deep vacuum required to significantly lower the boiling point, an oil-sealed rotary vane pump may be necessary, but it requires more maintenance and a cold trap to prevent solvent vapors from contaminating the pump oil.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 142-77-8 |
| Molecular Formula | C₂₂H₄₂O₂ |
| Molecular Weight | 338.57 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 228 °C @ 15 Torr |
| 273 °C @ 13 mmHg | |
| Melting Point | -26.4 °C |
| Density | 0.8704 g/cm³ @ 15 °C |
| Flash Point | >93.33 °C (>200 °F) |
| Water Solubility | Insoluble |
Table 2: Typical Vacuum Distillation Parameters for this compound Purification
| Parameter | Recommended Range | Source |
| Vacuum Pressure | ≤ 2 mmHg | |
| Distillation Flask Temperature | 200 - 230 °C | |
| Vapor Head Temperature | 200 - 210 °C |
Table 3: Quality Specifications for Purified this compound
| Parameter | Specification | Source |
| Ester Content | ≥ 99.5% | |
| Total Impurities | < 0.1% | |
| Acid Value (mg KOH/g) | ≤ 0.3 | |
| Moisture Content | ≤ 0.1% | |
| Saponification Value (mg KOH/g) | 164 - 172 | |
| Iodine Value (g I₂/100g) | 72 - 90 |
Experimental Protocols
Methodology for Purification of Crude this compound by Vacuum Distillation
This protocol outlines the key steps for purifying crude this compound.
-
Pre-treatment of Crude this compound:
-
Neutralize any residual acidic catalyst by washing the crude product with a saturated sodium bicarbonate solution until fizzing ceases.
-
Wash the organic layer with water to remove any remaining salts and water-soluble impurities like butanol.
-
Wash with a saturated sodium chloride (brine) solution to aid in the removal of water.
-
Dry the crude this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Vacuum Distillation Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a thermometer. A short-path distillation head is recommended for high-boiling compounds.
-
Use a stir bar in the distillation flask for smooth boiling. Do not use boiling stones, as they are ineffective under vacuum.
-
Grease all ground-glass joints lightly with vacuum grease to ensure an airtight seal.
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to the vacuum pump. The trap should be cooled (e.g., with a dry ice/acetone slurry) to protect the pump from volatile components.
-
-
Distillation Procedure:
-
Add the pre-treated, dried crude this compound to the distillation flask (no more than half full).
-
Begin stirring.
-
Turn on the vacuum pump to gradually evacuate the system. Monitor the pressure with a manometer.
-
Once the desired vacuum level is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual butanol or other solvents) in a separate receiving flask.
-
Increase the temperature to the boiling range of this compound at the operating pressure (see Table 2).
-
Collect the purified this compound fraction in a clean receiving flask, recording the temperature range of the vapor.
-
Once the main fraction has been collected, stop heating the distillation flask.
-
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Caution: Introducing air into a hot system can cause an explosion.
-
Turn off the vacuum pump. Disassemble the apparatus.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting guide for vacuum distillation issues.
References
Removing water byproduct in butyl oleate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of butyl oleate (B1233923), focusing specifically on the critical step of removing the water byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of water crucial during the synthesis of butyl oleate?
A1: The synthesis of this compound from oleic acid and butanol is a reversible esterification reaction.[1][2][3] Water is a byproduct of this reaction, and its accumulation in the reaction mixture can shift the equilibrium back towards the reactants, a process known as hydrolysis.[2][4] According to Le Chatelier's principle, the continuous removal of water is essential to drive the reaction to completion, thereby maximizing the yield of this compound.
Q2: What are the primary laboratory methods for removing water during this compound synthesis?
A2: The most common and effective methods for in-situ water removal during the synthesis of this compound are:
-
Azeotropic Distillation: This technique utilizes a solvent, such as toluene (B28343) or hexane, that forms a low-boiling azeotrope with water. The azeotrope is continuously distilled from the reaction mixture and collected in a Dean-Stark apparatus, where the water separates from the immiscible solvent upon condensation.
-
Use of Desiccants: Solid drying agents, like molecular sieves (typically 3Å or 4Å), can be added to the reaction mixture. These materials selectively adsorb the water as it is formed, effectively removing it from the reaction medium.
-
Reactive Distillation: This is a more advanced technique that combines the chemical reaction and distillation in a single apparatus. As the esterification reaction proceeds, the water byproduct is continuously removed by distillation, which enhances both the reaction rate and the overall conversion.
Q3: How do I select the most appropriate water removal method for my experiment?
A3: The choice of method depends on several factors, including the scale of the reaction, the available equipment, and the desired purity of the final product.
-
Azeotropic distillation using a Dean-Stark trap is a classic and highly effective method for laboratory-scale synthesis. It is relatively simple to set up and provides efficient water removal.
-
Molecular sieves are a good option when the use of an additional solvent for azeotropic distillation is undesirable. However, it's crucial to ensure the sieves are properly activated and used in a sufficient quantity to adsorb all the water produced.
-
Reactive distillation is more complex to set up but offers significant advantages for larger-scale or continuous processes by integrating reaction and separation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems related to water removal.
Problem 1: Low Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Equilibrium has been reached due to inefficient water removal. | - Azeotropic Distillation: Ensure the solvent is refluxing at a steady rate and that water is collecting in the Dean-Stark trap. Check for any leaks in the glassware. - Molecular Sieves: The sieves may be saturated or were not properly activated. Add freshly activated molecular sieves to the reaction. |
| Insufficient or inactive catalyst. | - Increase the catalyst loading. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts. - Ensure the catalyst has not been deactivated by moisture in the reactants. |
| Suboptimal reaction temperature. | - For acid-catalyzed reactions, a temperature range of 100-150°C is typical. Ensure the reaction is heated to maintain a gentle reflux. |
| Insufficient reaction time. | - Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. |
| Excess water in starting materials. | - Ensure that the oleic acid, butanol, and any solvent used are anhydrous. |
Problem 2: No Water is Collecting in the Dean-Stark Trap
| Possible Cause | Suggested Solution |
| The reaction has not started. | - Verify that the catalyst has been added and is active. - Ensure the reaction mixture is being heated to the appropriate reflux temperature. |
| Leaks in the apparatus. | - Check all glassware joints to ensure they are properly sealed. Vapors escaping the system will prevent the collection of the azeotrope. |
| Insufficient heating. | - The heating mantle or oil bath must be at a high enough temperature to allow the azeotrope of the solvent and water to distill into the condenser. |
Problem 3: Emulsion Formation During Work-up
| Possible Cause | Suggested Solution |
| Residual soap or other emulsifying agents. | - During the neutralization and washing steps, perform the extractions gently. - To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to separate the layers. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Molar Ratio (Oleic Acid:Butanol) | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |
| Sulfuric Acid (1 wt%) | 1:6 | 80 | 6 | 92.3 ± 0.2 | |
| p-Toluenesulfonic Acid | 1:1.5 | 120-140 | - | - | |
| Ionic Liquid | - | 100 | 8 | 95.2 | |
| Metatitanic acid four isopropyl ester | 1:1.6 (approx.) | 140-160 | 5-6 | >98 | |
| QA0.5Ti0.5H0.5PW | 1:2.4 | 140 | 1 | 97.9 |
Note: Yields and optimal conditions can vary based on the specific experimental setup and purity of reactants.
Experimental Protocols
Protocol 1: this compound Synthesis using Azeotropic Distillation (Dean-Stark Method)
Materials:
-
Oleic Acid
-
n-Butanol
-
Toluene (or another suitable entrainer like hexane)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, and stir bar.
Procedure:
-
Apparatus Setup: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry and the joints are securely clamped and sealed.
-
Charging the Reactor: To the round-bottom flask, add oleic acid and an excess of n-butanol (e.g., a 1:1.5 to 1:3 molar ratio). Add the entrainer (toluene).
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 1-2% w/w of oleic acid) to the stirred reaction mixture.
-
Reaction and Water Removal: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water, being denser than toluene, will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water collects in the trap, which indicates that the reaction is complete. The progress can also be monitored by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent (toluene) and excess butanol under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.
Protocol 2: this compound Synthesis using Molecular Sieves
Materials:
-
Oleic Acid
-
n-Butanol
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
3Å or 4Å Molecular Sieves
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar.
Procedure:
-
Activate Molecular Sieves: Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 250-300°C) for several hours and then allowing them to cool in a desiccator.
-
Apparatus Setup: Set up a round-bottom flask with a reflux condenser.
-
Charging the Reactor: Combine oleic acid, a molar excess of n-butanol, and the acid catalyst in the round-bottom flask.
-
Addition of Desiccant: Add the activated molecular sieves to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the molecular sieves.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, filter to remove the molecular sieves, and proceed with the standard work-up and purification as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Optimizing Butyl Oleate Production
Welcome to the technical support center for the synthesis of butyl oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low butyl oleate yield?
A1: The most frequent cause of low yield is the presence of water in the reaction mixture. The esterification of oleic acid with butanol is a reversible reaction that produces water as a byproduct.[1] An accumulation of this water can shift the reaction equilibrium back towards the reactants, thereby reducing the final ester yield.[1] To maximize your yield, ensure all reactants are anhydrous and employ a method for continuous water removal, such as a Dean-Stark apparatus.[1]
Q2: My reaction has stalled before reaching completion. What are the likely causes?
A2: A stalled reaction can be attributed to several factors:
-
Insufficient Catalyst: The catalyst concentration may be too low to effectively drive the reaction forward.[1]
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or by thermal degradation if the reaction temperature is too high.[1]
-
Equilibrium Reached: As mentioned in Q1, if water is not effectively removed, the reaction will reach equilibrium, preventing further conversion of reactants to products.
Q3: Which type of catalyst is best for my this compound synthesis?
A3: The "best" catalyst depends on your specific experimental goals, such as desired purity, environmental impact, and process scalability.
-
Homogeneous acid catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid) are inexpensive and offer high activity, leading to fast reaction times. However, they can be corrosive and require a neutralization and washing step, which complicates product purification.
-
Heterogeneous acid catalysts (e.g., Amberlyst-15, Zeolites) are solid catalysts that are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst reuse. This makes them a more environmentally friendly option.
-
Enzymatic catalysts (e.g., Lipases) operate under very mild conditions (lower temperatures), offering high selectivity and minimizing byproduct formation. While the initial cost may be higher, their reusability and the high purity of the product can make them economically viable.
Q4: Can I reuse my heterogeneous catalyst?
A4: Yes, one of the primary advantages of heterogeneous catalysts like Amberlyst-15 is their reusability. After the reaction, the catalyst can be recovered by filtration, washed (typically with a solvent like methanol (B129727) or ethanol), and dried before being used in subsequent batches. However, some loss of activity may occur after several cycles due to factors like pore blockage by adsorbed water or reactants. Studies have shown that Amberlyst-15 can be reused multiple times, though a slight decrease in conversion may be observed.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Low Conversion | 1. Water accumulation in the reaction mixture is shifting the equilibrium back to the reactants. 2. Suboptimal molar ratio of reactants. An excess of one reactant is often needed to drive the reaction forward. 3. Insufficient catalyst loading or deactivated catalyst. 4. Reaction temperature is too low , resulting in slow kinetics. | 1. Use a Dean-Stark trap or similar apparatus to continuously remove water as it forms. Ensure reactants are anhydrous. 2. Increase the molar ratio of butanol to oleic acid. Ratios from 2:1 to 4:1 are commonly effective. 3. Increase the catalyst concentration. For heterogeneous catalysts, ensure they have been properly activated and stored. 4. Optimize the reaction temperature based on your chosen catalyst (see data tables below). |
| Product is Dark or Discolored | 1. High reaction temperatures , especially with strong acid catalysts like H₂SO₄, can cause side reactions and charring. 2. Oxidation of the double bond in oleic acid. | 1. Lower the reaction temperature. Consider switching to a milder catalyst, such as an enzyme or a solid acid catalyst. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Formation of emulsions during aqueous washing to remove homogeneous acid catalysts. 2. Incomplete separation of the catalyst (especially powdered heterogeneous catalysts). | 1. Instead of vigorous shaking, gently invert the separatory funnel. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion. 2. Ensure adequate settling time or use a finer filter. This is a key advantage of beaded polymer catalysts like Amberlyst-15 over powdered ones like sulfonated zirconia. |
| Reaction is Very Slow | 1. Poor mixing or mass transfer limitations, especially with solid catalysts. 2. Low reaction temperature . 3. Low catalyst concentration . | 1. Increase the stirring speed to ensure the catalyst is well-dispersed in the reaction mixture. 2. Gradually increase the temperature within the optimal range for your catalyst. 3. Increase the amount of catalyst used. |
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems to aid in catalyst selection and process optimization.
Table 1: Homogeneous Acid Catalysts
| Catalyst | Molar Ratio (Butanol:Oleic Acid) | Catalyst Conc. (% w/w of Oleic Acid) | Temperature (°C) | Time (h) | Conversion / Yield (%) | Reference(s) |
| H₂SO₄ | 2:1 | 1.2% | 150 | 2 | ~98% | |
| H₂SO₄ | 6:1 | 1% | 80 | 6 | 91.0 ± 0.1% | |
| p-Toluenesulfonic Acid (p-TSA) | 6:1 | 1% | 80 | 6 | 94.3 ± 0.3% |
Table 2: Heterogeneous Acid Catalysts
| Catalyst | Molar Ratio (Butanol:Oleic Acid) | Catalyst Conc. (% w/w of reactants) | Temperature (°C) | Time (h) | Conversion / Yield (%) | Reference(s) |
| Amberlyst-15 | 4:1 | 5% | 125 (bath temp) | 7 | >90% | |
| Sulfonated Zirconia | 4:1 | 5% | 125 (bath temp) | 7 | ~98% | |
| Zeolite H-Y | 2:1 | 10% (of oleic acid) | 100 | 1 | 96% |
Table 3: Enzymatic Catalysts
| Catalyst | Molar Ratio (Butanol:Oleic Acid) | Solvent | Temperature (°C) | Time (h) | Conversion / Yield (%) | Reference(s) |
| Rhizomucor miehei Lipase | 1.5:1 | n-heptane | 30 | 0.5 | ~100% | |
| Penicillium corylophilum Lipase | N/A | n-heptane | 37 | 48 | 100% |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis using a Homogeneous Acid Catalyst (Sulfuric Acid)
This protocol describes a standard laboratory procedure for synthesizing this compound using sulfuric acid as a catalyst with continuous water removal.
Materials:
-
Oleic Acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene (B28343) (optional, to aid azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the round-bottom flask, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add oleic acid and n-butanol. A common molar ratio is 1:2 to 1:4 (oleic acid:butanol). If using, add toluene (approx. 20% of the total volume).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approx. 1-2% of the weight of oleic acid).
-
Reaction: Heat the mixture to reflux (typically 110-140°C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with butanol/toluene.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water no longer accumulates.
-
Workup - Cooling & Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic.
-
Workup - Washing: Wash the organic layer with brine to remove residual salts and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent/excess butanol under reduced pressure using a rotary evaporator. For high purity, the crude this compound can be further purified by vacuum distillation.
Protocol 2: Synthesis using a Heterogeneous Acid Catalyst (Amberlyst-15)
This protocol utilizes a solid acid catalyst, simplifying the purification process.
Materials:
-
Oleic Acid
-
n-Butanol
-
Amberlyst-15 resin
-
Hexane (B92381) or other suitable solvent
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If the resin is new, wash it with n-butanol before use. If reusing, ensure it is washed and dried from the previous run.
-
Reaction Setup: Combine oleic acid, n-butanol (e.g., 1:4 molar ratio), and Amberlyst-15 catalyst (e.g., 5% by weight of total reactants) in the round-bottom flask.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100-125°C). A Dean-Stark trap can be used for water removal to maximize conversion.
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing the oleic acid content via titration or HPLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture. The solid Amberlyst-15 catalyst can be separated by simple filtration. Wash the recovered catalyst with a solvent (e.g., hexane or butanol) and dry for reuse.
-
Purification: The filtrate contains the product, excess butanol, and any remaining oleic acid. Remove the excess butanol under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved via vacuum distillation.
Protocol 3: Synthesis using an Enzymatic Catalyst (Immobilized Lipase)
This protocol outlines a greener synthesis method operating under mild conditions.
Materials:
-
Oleic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym 435 or other)
-
Organic solvent (e.g., n-heptane, optional as some reactions can be solvent-free)
-
Molecular sieves (for water removal)
Equipment:
-
Shaking incubator or flask with magnetic stirring
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flask, combine oleic acid, n-butanol, and the solvent (if used). Add the immobilized lipase.
-
Water Removal: Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, driving the equilibrium towards the product.
-
Reaction: Incubate the mixture at a mild temperature (e.g., 30-50°C) with constant shaking or stirring.
-
Monitoring: Monitor the conversion by taking samples of the liquid phase over time and analyzing via GC or HPLC.
-
Catalyst Recovery: Once the desired conversion is reached (which can take from a few hours to 48 hours), stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Purification: The solvent and any excess butanol can be removed from the filtrate by rotary evaporation to yield high-purity this compound, often without the need for further distillation.
References
Technical Support Center: Optimizing Temperature for Enzymatic Synthesis of Oleate Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature for the enzymatic synthesis of oleate (B1233923) esters. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of oleate esters, with a focus on temperature-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Ester Yield | Suboptimal Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[1][2] | - Review the optimal temperature range for the specific lipase (B570770) being used. Different lipases have different optimal temperatures.[3][4][5] - Perform a temperature optimization experiment by running the reaction at a range of temperatures (e.g., 30°C to 70°C) to determine the ideal condition for your specific substrates and enzyme. - Ensure uniform temperature distribution throughout the reaction vessel. |
| Enzyme Inactivation: Prolonged exposure to high temperatures can lead to irreversible denaturation of the enzyme. | - Consider a lower reaction temperature, even if slightly suboptimal, to enhance enzyme stability over a longer reaction time, potentially leading to a higher overall yield. - Immobilizing the lipase can improve its thermostability. - Check the manufacturer's specifications for the thermal stability of your enzyme. | |
| Presence of Water: Excess water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield. | - Use anhydrous reactants and solvents. - Employ methods for continuous water removal, such as a Dean-Stark apparatus or the addition of molecular sieves. | |
| Reaction Stalls or Proceeds Slowly | Insufficient Kinetic Energy: The reaction temperature is too low, leading to infrequent collisions between the enzyme and substrate molecules. | - Gradually increase the reaction temperature in increments (e.g., 5°C) and monitor the reaction progress. A 10°C rise can increase the activity of most enzymes by 50-100%. |
| Enzyme Denaturation: The temperature has exceeded the optimal range for the enzyme, causing it to lose its catalytic activity. | - Immediately reduce the temperature to the optimal range. - If the enzyme is irreversibly denatured, the reaction will need to be restarted with fresh enzyme. | |
| Inconsistent Results Between Batches | Temperature Fluctuations: Inconsistent temperature control between experiments can lead to variability in reaction rates and yields. | - Calibrate your heating equipment to ensure accurate and stable temperature control. - Use a reaction setup that provides uniform heating. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of oleate esters?
A1: The optimal temperature is highly dependent on the specific lipase used in the reaction. Generally, for lipases commonly used in esterification, the optimal temperature ranges from 30°C to 70°C. For instance, the optimal temperature for Candida rugosa lipase is often around 40°C, while for Novozym 435 (Candida antarctica lipase B), it can be higher, in the range of 40°C to 60°C. It is crucial to determine the optimum temperature experimentally for your specific reaction conditions.
Q2: How does temperature affect the rate of the enzymatic reaction?
A2: As the temperature increases from a lower point, the kinetic energy of both the enzyme and the substrate molecules increases. This results in more frequent and energetic collisions, leading to an increased reaction rate until the optimal temperature is reached. A general rule is that for every 10°C increase in temperature, the reaction rate will double for many enzymes, within a certain range.
Q3: What are the consequences of exceeding the optimal temperature?
A3: Exceeding the optimal temperature can cause a rapid decline in enzyme activity due to thermal denaturation. High temperatures disrupt the delicate three-dimensional structure of the enzyme, particularly the active site, which is essential for its catalytic function. This denaturation is often irreversible, leading to a permanent loss of activity.
Q4: Is it ever beneficial to run the reaction at a temperature lower than the optimum?
A4: Yes, in some cases, running the reaction at a slightly suboptimal temperature can be advantageous. While the initial reaction rate will be slower, a lower temperature can enhance the enzyme's stability over a longer period. This can be particularly useful for enzymes with lower thermal stability, as it may lead to a higher overall yield in prolonged reactions.
Q5: How does temperature influence the solubility of substrates?
A5: Higher reaction temperatures can improve the solubility of substrates, especially for long-chain fatty acids like oleic acid and its corresponding alcohols. This increased solubility can enhance the mass transfer of substrates to the enzyme's active site, thereby increasing the reaction rate.
Experimental Protocols
Protocol 1: Determination of Optimal Temperature for Oleate Ester Synthesis
Objective: To identify the optimal reaction temperature for the enzymatic synthesis of a specific oleate ester.
Materials:
-
Oleic acid
-
Corresponding alcohol (e.g., ethanol, oleyl alcohol)
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (if not a solvent-free system, e.g., n-hexane)
-
Reaction vessels (e.g., screw-capped vials or a stirred tank reactor)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate, shaking incubator)
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration setup to measure the decrease in acidity)
Methodology:
-
Reaction Setup: In separate reaction vessels, combine oleic acid and the alcohol at the desired molar ratio (e.g., 1:1 or 1:2). If using a solvent, add it to the mixture.
-
Enzyme Addition: Add the immobilized lipase to each vessel. The enzyme loading is typically a percentage of the total substrate weight (e.g., 1-10% w/w).
-
Temperature Gradient: Place each reaction vessel in a separate heating block or water bath set to a different temperature. A typical range to investigate is 30°C, 40°C, 50°C, 60°C, and 70°C.
-
Reaction Incubation: Start the reaction by initiating stirring or shaking at a constant speed (e.g., 200-600 rpm) to ensure a homogenous mixture.
-
Sampling: At regular time intervals (e.g., every 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Analysis: Analyze the samples to determine the percentage conversion of oleic acid to the oleate ester. This can be done by measuring the decrease in the acid value of the reaction mixture via titration or by quantifying the ester product using GC or HPLC.
-
Data Interpretation: Plot the percentage conversion against time for each temperature. The temperature that results in the highest conversion in the shortest amount of time is considered the optimum temperature for the reaction under those specific conditions.
Data Presentation
Table 1: Optimal Temperatures for Enzymatic Synthesis of Various Oleate Esters
| Oleate Ester | Lipase Used | Optimal Temperature (°C) | Reference |
| Oleyl Oleate | Novozym 435 (Candida antarctica) | 51 | |
| Oleyl Oleate | Novozym 435 (Candida antarctica) | 49.7 | |
| Ethylene Glycol Oleate | NS 88011 (Candida antarctica) | 70 | |
| Butyl Laurate | Carica papaya latex lipase | 55 | |
| Betulinic Acid Amide | Novozym 435 (Candida antarctica) | 42.92 | |
| Decyl Oleate | Fermase CALB™ 10000 (Candida antarctica) | 45 | |
| Phytosterol Oleate | Yarrowia lipolytica lipase | 40-50 |
Visualizations
Caption: Workflow for optimizing temperature in enzymatic oleate ester synthesis.
Caption: Effect of temperature on enzyme activity and reaction outcome.
References
Technical Support Center: Purification of Crude Butyl Oleate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of butyl oleate (B1233923).
Troubleshooting Guide
This guide addresses specific issues that may arise during the neutralization and washing of crude butyl oleate.
| Problem | Symptoms | Possible Causes | Solutions |
| Persistent Emulsion During Aqueous Washing | - A stable, milky layer forms at the interface of the organic and aqueous phases.[1] - The layers do not separate even after extended periods.[1] | - Presence of unreacted oleic acid or acidic catalyst forming soaps.[1] - Vigorous shaking or stirring during the washing process.[1] - High concentration of the neutralizing agent.[2] | - Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. - Brine Addition: Add a saturated solution of sodium chloride (brine) to break the emulsion by increasing the ionic strength of the aqueous phase. - pH Adjustment: If soap formation is suspected, slightly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH below 7 to protonate the carboxylate salts. - Use Dilute Base: Employ a more dilute solution of the neutralizing agent. |
| Low Product Yield After Purification | - The final mass or volume of purified this compound is significantly lower than the theoretical yield. | - Hydrolysis of the ester product back to oleic acid and butanol during prolonged contact with acidic water. - Loss of product into the aqueous phase during washing. | - Prompt Neutralization: Minimize the contact time between the ester and the acidic aqueous phase by proceeding with neutralization washes promptly after the reaction is complete. - Careful Phase Separation: Ensure complete separation of the organic and aqueous layers. - Back-Extraction: Back-extract the combined aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. |
| Yellow Discoloration of Purified Product | - The final this compound product has a yellow to brown tint. | - Presence of colored impurities from the starting oleic acid. - Thermal degradation or oxidation of the ester during high-temperature purification steps like distillation. | - Use Purified Starting Materials: Ensure the oleic acid used is of high purity. - Optimize Distillation: If distillation is used for final purification, employ a high vacuum to lower the boiling temperature and minimize thermal stress. |
| Incomplete Neutralization | - The aqueous wash layer remains acidic after neutralization attempts. | - Insufficient amount of neutralizing agent used. - Inefficient mixing between the organic and aqueous phases. | - Monitor pH: Check the pH of the aqueous layer after each wash and continue washing with the basic solution until the pH is neutral (~7). - Increase Mixing Efficiency: Ensure thorough but gentle mixing to maximize the contact between the crude product and the neutralizing solution. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of neutralizing crude this compound?
A1: Neutralization is performed to remove any unreacted acidic starting materials, such as oleic acid, and acidic catalysts (e.g., sulfuric acid) used during the esterification reaction. These acidic impurities can lead to product degradation and interfere with downstream applications.
Q2: What are the common neutralizing agents used for this compound purification?
A2: A dilute basic solution is typically used. A 5% sodium bicarbonate (NaHCO₃) solution is a common choice. Saturated sodium bicarbonate solution can also be used.
Q3: How many washing steps are typically required?
A3: The number of washes can vary depending on the scale of the reaction and the level of impurities. A general sequence is:
-
One to two washes with a dilute basic solution (e.g., 5% sodium bicarbonate) until the aqueous layer is neutral (pH ~7).
-
Two to three washes with deionized water to remove residual salts and water-soluble impurities.
-
A final wash with a saturated sodium chloride (brine) solution to aid in breaking any emulsions and to remove excess water from the organic layer.
Q4: How can I confirm the purity of my final this compound product?
A4: Gas chromatography with a flame ionization detector (GC-FID) is a highly effective method for quantifying the purity of this compound and identifying any volatile impurities.
Q5: What are the common impurities found in crude this compound?
A5: Common impurities include unreacted starting materials (oleic acid and butanol), the catalyst used in the synthesis, and byproducts that may act as surfactants, contributing to emulsion formation.
Experimental Protocols
Protocol for Neutralization and Washing of Crude this compound
-
Initial Transfer: Transfer the crude this compound reaction mixture to a separatory funnel. If the reaction was performed in a solvent, it can be removed via rotary evaporation before or after the washing procedure, depending on the solvent's properties.
-
Neutralization Wash:
-
Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. A common starting point is to use a volume of bicarbonate solution that is 10-20% of the volume of the organic layer.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from gas evolution (CO₂). Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Check the pH of the aqueous layer. Repeat the neutralization wash until the pH of the aqueous layer is neutral (~7).
-
-
Water Wash:
-
Add deionized water to the separatory funnel (a volume similar to the neutralization wash).
-
Gently invert the funnel several times.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat this water wash 1-2 more times to remove residual salts.
-
-
Brine Wash:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel.
-
Gently invert the funnel.
-
Allow the layers to separate and drain the aqueous brine layer. This step helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions.
-
-
Drying:
-
Transfer the washed this compound (the organic layer) to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Swirl the flask and let it stand for 15-20 minutes to allow the drying agent to absorb any remaining water.
-
-
Final Product Isolation:
-
Filter the mixture to remove the drying agent.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Process Visualization
Caption: Workflow for the neutralization and washing of crude this compound.
Caption: Troubleshooting logic for emulsion formation during washing.
References
Preventing thermal decomposition during butyl oleate distillation
Welcome to the Technical Support Center for Butyl Oleate (B1233923) Purification. This resource is designed for researchers, scientists, and drug development professionals to assist with challenges encountered during the distillation of butyl oleate, with a primary focus on preventing thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is the ester formed from the condensation of oleic acid and n-butanol.[1] It is a long-chain fatty acid ester with a high boiling point, making its purification by distillation challenging. The primary difficulty lies in its susceptibility to thermal decomposition at the elevated temperatures required for distillation at atmospheric pressure.
Q2: What are the signs of thermal decomposition during this compound distillation?
The most common indicators of thermal decomposition include:
-
Darkening of the product: The crude this compound in the distillation flask may turn from a pale yellow to a dark brown or black color.
-
Discoloration of the distillate: The collected this compound may appear yellow or brown instead of colorless or pale yellow.
-
Difficulty maintaining vacuum: The formation of non-condensable gaseous byproducts can lead to a drop in the vacuum level.
-
Lower than expected yield: A portion of the product is lost due to degradation.
Q3: What are the primary methods to prevent thermal decomposition during distillation?
The most effective method is to perform the distillation under a high vacuum.[2] This significantly lowers the boiling point of this compound, reducing the thermal stress on the molecule. Additionally, the use of antioxidants and proper pre-treatment of the crude ester to remove impurities can further minimize degradation.
Q4: What are the typical byproducts of this compound thermal decomposition?
While specific studies on this compound are limited, the thermal degradation of similar unsaturated fatty acid esters, like methyl oleate and triolein, provides insight into the expected byproducts.[3][4] These can include:
-
Shorter-chain fatty acids: Formed through cleavage of the carbon chain.
-
Aldehydes and ketones: Resulting from the oxidation and cleavage of the double bond.
-
Alkanes and alkenes: From decarboxylation and fragmentation reactions.
-
Geometric isomers: Isomerization of the cis double bond in oleic acid to the more stable trans form can occur at high temperatures.
Q5: Can I use an antioxidant to protect this compound during distillation?
Yes, adding a high-temperature antioxidant to the crude this compound before distillation can help inhibit oxidative degradation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used for this purpose as they are effective radical scavengers. Other potential antioxidants include Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate.
Troubleshooting Guides
Problem 1: Product is Darkening Significantly in the Distillation Flask
| Possible Cause | Solution |
| Distillation temperature is too high. | Improve the vacuum to lower the boiling point. Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate. |
| Prolonged heating time. | Once the desired vacuum is achieved, bring the system to the target temperature as efficiently as possible. Do not leave the ester at high temperatures for an extended period. |
| Presence of oxygen. | Ensure all joints in the distillation apparatus are well-sealed to prevent air leaks. Purging the system with an inert gas like nitrogen or argon before applying the vacuum can also be beneficial. |
| Presence of acidic or basic impurities. | Neutralize the crude this compound before distillation. A wash with a dilute sodium bicarbonate solution, followed by a water wash, can remove acidic impurities. Ensure the product is thoroughly dried before distillation. |
Problem 2: The Distilled this compound is Yellow or Brown
| Possible Cause | Solution |
| Thermal degradation. | This is a primary cause of discoloration. Implement the solutions from Problem 1, focusing on lowering the distillation temperature through a better vacuum and minimizing heating time. The use of an antioxidant is also highly recommended. |
| Impurities from starting materials. | If the starting oleic acid was colored, this could carry through to the final product. Consider purifying the oleic acid before esterification. |
| Oxidation. | In addition to thermal degradation, oxidation can cause color formation. The use of an antioxidant like BHT is crucial. |
Problem 3: Difficulty in Maintaining a Stable Vacuum
| Possible Cause | Solution |
| Leaks in the distillation apparatus. | Check all glass joints, tubing connections, and the vacuum pump for leaks. Re-grease joints if necessary. |
| Formation of non-condensable gases. | This is a sign of thermal decomposition. Lower the distillation temperature immediately. |
| Inefficient vacuum pump. | Ensure the vacuum pump is in good working order and the oil is clean. |
Quantitative Data
Table 1: Recommended Vacuum Distillation Parameters for this compound
| Parameter | Value | Reference |
| Still Pot Temperature | 200 - 230 °C | |
| Vacuum Pressure | ≤ 2 mmHg | |
| Boiling Range | 235 - 245 °C | at 10-18 mmHg |
| Boiling Point | 228 °C | at 15 mmHg |
Table 2: Common Antioxidants for High-Temperature Distillation
| Antioxidant | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A widely used and effective phenolic antioxidant. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/w) | Another common phenolic antioxidant. |
| Tert-Butylhydroquinone (TBHQ) | 0.01 - 0.1% (w/w) | Known for its high-temperature stability. |
| Propyl Gallate (PG) | 0.01 - 0.1% (w/w) | Often used in combination with other antioxidants. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Preparation of Crude this compound:
-
After the esterification reaction, wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.
-
Follow with one to two washes with deionized water to remove any remaining salts.
-
Dry the this compound over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Assembly of the Vacuum Distillation Apparatus:
-
Use a round-bottom flask of an appropriate size for the volume of crude this compound.
-
Assemble a short-path distillation apparatus.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum trap and a high-vacuum pump.
-
-
Distillation Procedure:
-
Transfer the dry, crude this compound into the distillation flask.
-
If using, add the chosen antioxidant (e.g., BHT at 0.05% w/w) to the flask.
-
Begin stirring the contents of the flask.
-
Slowly apply the vacuum. You may observe some initial bubbling as residual volatile impurities are removed.
-
Once a stable, high vacuum is achieved (ideally ≤ 2 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Gradually increase the temperature until the this compound begins to distill.
-
Collect the distillate in a pre-weighed receiving flask. The fraction that distills at the expected temperature for the achieved pressure is the purified this compound.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Sample Preparation:
-
Prepare a dilute solution of the distilled this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-FID Parameters (Example):
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-WAX or similar polar column).
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 240 °C at 10 °C/minute.
-
Hold at 240 °C for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared sample into the GC-FID system.
-
The purity of the this compound can be determined by the relative peak area of the main this compound peak compared to any impurity peaks.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Effect of reactant molar ratio on butyl oleate conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synthesis of butyl oleate (B1233923). The focus is on the critical effect of the reactant molar ratio on the conversion rate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the typical starting molar ratio of oleic acid to butanol for butyl oleate synthesis?
A common starting point for the esterification of oleic acid with butanol is a molar ratio where butanol is in excess. Ratios ranging from 1:2 to 1:6 (oleic acid:butanol) are frequently cited in the literature.[1][2][3] The optimal ratio is highly dependent on other reaction conditions such as the type of catalyst, reaction temperature, and reaction time.[4] For enzymatic catalysis, a lower molar ratio, such as 1:2, may be sufficient to achieve high conversion.[3]
Q2: My this compound conversion rate is low. Could the reactant molar ratio be the issue?
Yes, an inappropriate molar ratio is a common cause of low conversion rates in this compound synthesis. The issue can arise from a ratio that is either too low or excessively high.
-
Too Low of a Ratio (e.g., 1:1): An equimolar ratio may not be sufficient to shift the reaction equilibrium towards the product side. Since esterification is a reversible reaction that produces water, a higher concentration of one reactant (typically the alcohol, butanol) is needed to drive the formation of this compound.
-
Excessively High Ratio: While using an excess of butanol is necessary, an extremely high ratio can be counterproductive. It can dilute the concentration of both the oleic acid and the catalyst, which may slow down the reaction rate. Some studies have shown that after reaching an optimal point, further increasing the molar ratio does not significantly improve the conversion rate and can even lead to a slight decrease.
Q3: How do I troubleshoot a low conversion rate that I suspect is related to the molar ratio?
If you suspect an incorrect molar ratio is the cause of low yield, consider the following steps:
-
Review Your Ratio: Compare your current oleic acid to butanol ratio with established optimal ranges. Ratios of 1:4 to 1:6 are often cited as optimal for acid-catalyzed reactions.
-
Incremental Increases: If your ratio is low (e.g., 1:1 or 1:2), perform a series of experiments incrementally increasing the molar amount of butanol. For example, test ratios of 1:3, 1:4, and 1:5.
-
Monitor Water Removal: The removal of water, a byproduct, is crucial for driving the reaction forward. Ensure your experimental setup, such as a Dean-Stark apparatus, is functioning efficiently. An excess of butanol can aid in the azeotropic removal of water.
-
Consider Other Parameters: The optimal molar ratio is not an independent variable. It is interconnected with catalyst concentration and reaction temperature. A higher catalyst concentration or temperature might achieve high conversion at a lower molar ratio.
Q4: Can using a large excess of butanol cause side reactions?
While the primary issue with an excessive amount of butanol is the potential for dilution, high temperatures combined with a strong acid catalyst could potentially lead to side reactions, such as the formation of dibutyl ether from the self-condensation of butanol. It is crucial to operate within the recommended temperature range for your specific catalyst.
Data Presentation: Effect of Molar Ratio on Conversion
The following table summarizes results from various studies on the effect of the oleic acid to n-butanol molar ratio on the final product conversion.
| Molar Ratio (Oleic Acid:Butanol) | Catalyst Type | Conversion / Yield (%) | Notes | Source |
| 1:3 | Amberlyst-15 | - | Conversion increases with ratio. | |
| 1:4 | Amberlyst-15 | - | Considered the optimum ratio for this study. | |
| 1:5 | Amberlyst-15 | - | Gave the maximum conversion. | |
| 1:3 | H₂SO₄ | 89.1 ± 0.3% | - | |
| 1:6 | H₂SO₄ | 92.3 ± 0.2% | Selected as the optimal condition. | |
| 1:9 | H₂SO₄ | 94.3 ± 0.3% | Highest conversion but less efficient alcohol use. | |
| 1:1.6 | QA₀.₅Ti₀.₅H₀.₅PW | 87.2% | - | |
| 1:2.4 | QA₀.₅Ti₀.₅H₀.₅PW | 97.9% | Highest esterification rate observed. | |
| 1:2.8 | QA₀.₅Ti₀.₅H₀.₅PW | 95.7% | Conversion decreased with further increase in alcohol. | |
| 1:2 | Novozym 435 (Enzymatic) | 91.0% | Optimal conditions for this enzymatic process. |
Experimental Protocols
Below is a general methodology for the synthesis of this compound, focusing on the variation of the reactant molar ratio.
Objective: To determine the optimal molar ratio of oleic acid to butanol for the synthesis of this compound catalyzed by an acid catalyst.
Materials:
-
Oleic Acid (high purity)
-
n-Butanol
-
Acid Catalyst (e.g., Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA))
-
Toluene (optional, for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution (for neutralization)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble a round-bottom flask with a Dean-Stark trap, condenser, and a magnetic stir bar.
-
Charging Reactants:
-
For a 1:4 molar ratio experiment, charge the flask with 1 mole of oleic acid and 4 moles of n-butanol.
-
To test other ratios, adjust the amount of n-butanol accordingly (e.g., 3 moles for a 1:3 ratio, 5 moles for a 1:5 ratio) while keeping the amount of oleic acid constant.
-
-
Catalyst Addition: Add the acid catalyst. A typical loading for H₂SO₄ or p-TSA is 1-2% of the weight of the oleic acid.
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with vigorous stirring.
-
Water will begin to form as a byproduct and collect in the Dean-Stark trap, often as an azeotrope with butanol or an added solvent like toluene.
-
-
Monitoring the Reaction: The reaction progress can be monitored by observing when water stops collecting in the trap. Alternatively, small aliquots can be taken periodically to determine the acid value via titration, which reflects the consumption of oleic acid.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine to remove residual salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter to remove the drying agent.
-
Remove the excess butanol and any solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
The conversion can be calculated based on the initial and final acid values or by quantitative analysis techniques like HPLC.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Butyl Oleate and Ethyl Oleate as Pharmaceutical Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in the formulation of parenteral and topical drug products, significantly impacting the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API). Among the various oleochemical esters utilized in pharmaceuticals, butyl oleate (B1233923) and ethyl oleate have emerged as viable non-aqueous vehicles, particularly for lipophilic compounds. This guide provides an objective comparison of their performance as pharmaceutical solvents, supported by available data and detailed experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of butyl oleate and ethyl oleate is essential for predicting their behavior as pharmaceutical solvents. The following table summarizes key properties gathered from various sources.
| Property | This compound | Ethyl Oleate | References |
| Molecular Formula | C22H42O2 | C20H38O2 | [1][2] |
| Molecular Weight | 338.57 g/mol | 310.51 g/mol | [1][2] |
| Appearance | Yellowish oily liquid | Colorless to pale yellow oily liquid | [1] |
| Odor | Mild | Faint, floral | |
| Boiling Point | 228 °C at 15 mmHg | 205-208 °C (with some decomposition) | |
| Melting Point | -26.4 °C | ~ -32 °C | |
| Density | ~0.870 g/cm³ at 15 °C | ~0.866 - 0.874 g/cm³ at 20 °C | |
| Viscosity (dynamic) | Data not readily available | 3.9 mPas (3.9 cP) at 25 °C | |
| Solubility in Water | Insoluble | Practically insoluble | |
| Solubility in Organic Solvents | Miscible with alcohol, ether, vegetable and mineral oils | Miscible with chloroform, ethanol (B145695) (95%), ether, fixed oils, liquid paraffin |
Performance as a Pharmaceutical Solvent
While direct comparative studies are limited, an assessment of their individual applications and properties allows for an informed evaluation of their potential performance as pharmaceutical solvents.
Ethyl Oleate: The Established Choice
Ethyl oleate is a well-documented and widely used solvent in pharmaceutical formulations, particularly for parenteral drug delivery. It is often employed as a vehicle for intramuscular injections of lipophilic drugs, such as steroids like progesterone (B1679170). Its lower viscosity compared to fixed oils is a significant advantage, allowing for easier injection and potentially better patient compliance. Ethyl oleate is also recognized for its rapid absorption by body tissues.
This compound: An Emerging Alternative
This compound has been used as an excipient in topical and aerosol pharmaceutical products, acting as an emollient, emulsifying agent, and solubilizing agent. Notably, it has been shown to act as a percutaneous absorption enhancer, increasing the bioavailability of corticosteroids like betamethasone (B1666872) 17-benzoate and betamethasone 17-valerate. While its use in parenteral formulations is less documented than ethyl oleate, its solvent properties suggest potential in this area.
Experimental Protocols for Comparative Evaluation
To provide definitive, comparative data on the performance of this compound and ethyl oleate, the following experimental protocols are recommended.
Drug Solubility Determination
This protocol outlines a method to determine and compare the saturation solubility of a specific API (e.g., progesterone) in both this compound and ethyl oleate.
Workflow for Drug Solubility Determination
Caption: Workflow for determining API solubility in oleate esters.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume of either this compound or ethyl oleate in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation for Analysis: Centrifuge the vials to pellet the undissolved API. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile). Analyze the concentration of the API in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).
-
Calculation: Determine the solubility of the API in each solvent by back-calculating from the concentration in the diluted sample.
Formulation Stability Testing
This protocol provides a framework for comparing the stability of a model drug formulation (e.g., a progesterone injection) prepared with either this compound or ethyl oleate.
Workflow for Formulation Stability Testing
Caption: Workflow for comparative stability testing.
Methodology:
-
Formulation Preparation: Prepare two batches of the drug formulation, one with this compound and the other with ethyl oleate as the solvent. Ensure all other excipients and the manufacturing process are identical.
-
Storage: Store aliquots of each batch under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions in the intended final packaging.
-
Testing at Time Points: At specified time intervals (e.g., 0, 3, 6, and 12 months), withdraw samples and perform the following tests:
-
Appearance: Visually inspect for any changes in color, clarity, or for the presence of particulate matter.
-
Assay of Active Ingredient: Quantify the amount of the API using a validated HPLC method to assess for degradation.
-
Related Substances/Degradation Products: Use a suitable chromatographic method (e.g., HPLC) to identify and quantify any impurities that may have formed.
-
Peroxide Value: Determine the peroxide value to assess the extent of oxidation of the oleate ester.
-
Acid Value: Measure the acid value to monitor for hydrolysis of the ester.
-
Safety and Toxicity Considerations
Both ethyl oleate and this compound are generally considered to have low toxicity. However, it is important to note that ethyl oleate is not currently approved by the U.S. Food and Drug Administration (FDA) for injectable use, though it is used by compounding pharmacies. For this compound, safety data for parenteral administration is less readily available, and it is primarily documented as an irritant. Any new formulation development should include a thorough toxicological assessment.
Conclusion
Ethyl oleate is a well-established pharmaceutical solvent with a considerable history of use, particularly in parenteral formulations. Its lower viscosity and rapid absorption are key advantages. This compound presents as a potential alternative, especially for topical delivery where it can act as a penetration enhancer. However, a lack of direct comparative data and comprehensive safety information for parenteral use currently limits its widespread adoption in such applications.
The provided experimental protocols offer a framework for generating the necessary head-to-head data to make informed decisions on the selection of this compound versus ethyl oleate for a specific pharmaceutical formulation. Such studies are crucial for advancing our understanding of these excipients and for the development of safe and effective drug products.
References
A Comparative Analysis of Butyl Oleate and Other Oleate Esters: A Guide for Researchers and Drug Development Professionals
Introduction: Oleate (B1233923) esters, derived from the esterification of oleic acid with various alcohols, are a versatile class of compounds with widespread applications in pharmaceuticals, cosmetics, and industrial lubricants. Their utility stems from their excellent solvency, lubricity, and biocompatibility. This guide provides a comparative analysis of butyl oleate against other common oleate esters, such as methyl oleate and ethyl oleate, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate ester for their specific application.
Physicochemical Properties: A Comparative Overview
The performance of an oleate ester is intrinsically linked to its physicochemical properties, which are primarily influenced by the length of the alcohol alkyl chain. Generally, as the alkyl chain length increases, so do the viscosity, flash point, and molecular weight, while density may decrease. The following table summarizes key physicochemical properties of selected oleate esters.
| Property | Methyl Oleate | Ethyl Oleate | This compound |
| Molecular Formula | C19H36O2 | C20H38O2 | C22H42O2 |
| Molecular Weight ( g/mol ) | 296.5 | 310.5 | 338.6 |
| Density (g/cm³ at 20°C) | ~0.875 | ~0.870 | ~0.870[1] |
| Boiling Point (°C) | ~190-200 (at 5 mmHg) | ~205-207 (at 10 mmHg) | 228 (at 15 mmHg) |
| Flash Point (°C) | >110 | >113 | >175[1] |
| Viscosity (mm²/s at 40°C) | ~4.5 | ~5.2 | 6[1] |
Performance in Lubricant Applications
Oleate esters are highly valued as base oils or additives in lubricant formulations due to their excellent lubricity, high viscosity index, and biodegradability. The choice of ester can significantly impact the lubricant's performance, particularly its friction and anti-wear characteristics.
A study comparing the lubricating properties of methyl oleate, ethyl oleate, and this compound found that methyl oleate exhibited the lowest coefficient of friction, suggesting superior anti-friction performance in the tested conditions[2][3]. However, butyl esters, in general, are recognized for their high flash point, low volatility, and good lubricity, making them suitable for various metalworking and lubricant applications.
Table 2: Comparison of Lubricant Performance Data
| Parameter | Methyl Oleate | Ethyl Oleate | This compound |
| Coefficient of Friction | 0.0018 | Lower than this compound | Higher than Methyl Oleate |
| Wear Scar Diameter (mm) | Smaller | - | Larger |
Role in Pharmaceutical and Cosmetic Formulations
In the pharmaceutical and cosmetic industries, oleate esters are utilized as emollients, solvents, and penetration enhancers in topical and transdermal formulations. Their ability to fluidize the stratum corneum lipids is a key factor in their efficacy as penetration enhancers.
While specific comparative data on the penetration enhancement of different oleate esters is limited, the lipophilicity of the ester, which increases with the alcohol chain length, plays a crucial role. Ethyl oleate is a well-known penetration enhancer for lipophilic active ingredients. This compound, with its higher lipophilicity, is also used in various cosmetic and personal care products for its emollient and skin-conditioning properties.
Experimental Protocols
Synthesis of Oleate Esters via Esterification
The general method for synthesizing oleate esters involves the esterification of oleic acid with the corresponding alcohol in the presence of an acid catalyst.
Materials:
-
Oleic acid
-
Alcohol (e.g., butanol, ethanol, methanol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Heating mantle and reflux condenser with a Dean-Stark trap
Procedure:
-
In a round-bottom flask, combine oleic acid, a molar excess of the alcohol (e.g., 1:3 molar ratio of acid to alcohol), and a catalytic amount of the acid catalyst (e.g., 1-2% by weight of oleic acid).
-
Add toluene to the mixture to facilitate the azeotropic removal of water produced during the reaction.
-
Set up the apparatus for reflux with a Dean-Stark trap to collect the water.
-
Heat the reaction mixture to reflux and continue until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude oleate ester.
-
The product can be further purified by vacuum distillation.
Determination of Coefficient of Friction (Four-Ball Method)
This protocol is based on the ASTM D5183 standard for determining the coefficient of friction of lubricating fluids.
Apparatus:
-
Four-Ball Wear Test Machine
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and covered with the test lubricant.
-
A fourth 12.7 mm diameter steel ball is pressed with a specified force into the cavity formed by the three clamped balls.
-
The top ball is rotated at a constant speed for a set duration.
-
The frictional torque is continuously measured during the test.
-
The coefficient of friction (μ) is calculated from the frictional torque and the applied load.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oleate Esters
GC-MS is a standard technique for the identification and quantification of oleate esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid ester analysis (e.g., a polar column)
Procedure:
-
Sample Preparation: Dilute the oleate ester sample in a suitable solvent (e.g., hexane (B92381) or isooctane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold followed by a gradual increase in temperature.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library.
-
Quantification: For quantitative analysis, a calibration curve can be prepared using standards of known concentrations.
Visualizations
Caption: General workflow for the synthesis of oleate esters via acid-catalyzed esterification.
Caption: Potential signaling pathway influenced by oleic acid in skin keratinocytes.
References
A Comparative Guide to Validating Butyl Oleate Purity: GC-FID vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. Butyl oleate (B1233923), a versatile fatty acid ester, finds applications in various pharmaceutical and industrial formulations where its purity is paramount. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), the industry-standard for fatty acid ester analysis, with alternative methods such as High-Performance Liquid Chromatography (HPLC) and classical titration techniques for validating butyl oleate purity. The following sections present supporting experimental data, detailed methodologies, and a logical workflow to aid in selecting the most appropriate analytical strategy.
Performance Comparison: A Quantitative Overview
Gas Chromatography (GC) is a robust and sensitive technique for analyzing volatile and semi-volatile compounds like this compound.[1] High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for non-volatile impurities or thermally sensitive compounds.[2] Traditional chemical methods, such as acid and saponification value titrations, provide a cost-effective assessment of overall purity.
The following table summarizes the key performance parameters for each technique based on the analysis of this compound and similar fatty acid esters.
| Performance Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Titration (Acid/Saponification Value) | Key Considerations |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Neutralization of free acids or saponification of esters followed by titration. | GC is ideal for volatile compounds, while HPLC is versatile for a wider range of polarities. Titration measures bulk properties. |
| Selectivity | High; resolves individual fatty acid esters and impurities. | High; can separate isomers and non-volatile impurities.[3] | Low; measures total acidity or total ester content, not specific impurities.[4] | Chromatographic methods are superior for identifying and quantifying specific impurities. |
| Sensitivity (LOD/LOQ) | High (ng/mL range) | Moderate to High (µg/mL to ng/mL range) | Low (mg/g range) | GC-FID is generally more sensitive for volatile analytes. |
| Precision (%RSD) | < 2% | < 3%[3] | < 1% | All methods offer good precision when properly validated. |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 98 - 102% | Accuracy is comparable across validated methods. |
| Linearity (r²) | > 0.999 | > 0.99 | Not Applicable | Chromatographic methods show excellent linearity over a wide concentration range. |
| Analysis Time | ~20-30 minutes per sample | ~15-30 minutes per sample | ~15-20 minutes per sample | Runtimes are comparable, but sample preparation for GC can be more involved. |
| Cost (Instrument/Consumables) | Moderate to High | Moderate to High | Low | Titration is the most cost-effective method. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantitative determination of this compound and the identification of volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with a suitable solvent such as hexane (B92381) or isopropanol.
-
An internal standard (e.g., methyl nonadecanoate) can be added for improved quantitative accuracy.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes. |
| Injection Volume | 1 µL (with an appropriate split ratio, e.g., 50:1) |
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method can be employed to quantify this compound and assess non-volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with the mobile phase.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Data Analysis:
Purity is determined by the area percentage of the this compound peak. A reference standard of this compound should be used to confirm the retention time and for accurate quantification.
Titration Methods for Acid and Saponification Value
These classical chemical methods assess the overall quality of the this compound. A high acid value indicates the presence of free fatty acids due to degradation, while the saponification value is indicative of the average molecular weight of the ester.
Acid Value Determination:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of neutralized ethanol (B145695) and a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized 0.1 N potassium hydroxide (B78521) (KOH) solution until a persistent pink color is observed.
-
The acid value (mg KOH/g) is calculated using the formula: (V × N × 56.1) / W, where V is the volume of KOH solution in mL, N is the normality of the KOH solution, and W is the weight of the sample in grams.
Saponification Value Determination:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a reflux condenser.
-
Add 25.0 mL of 0.5 N alcoholic potassium hydroxide.
-
Heat the mixture at reflux for 30 minutes.
-
Allow to cool and add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with a standardized 0.5 N hydrochloric acid (HCl) solution.
-
Perform a blank titration without the sample.
-
The saponification value (mg KOH/g) is calculated using the formula: ((B - S) × N × 56.1) / W, where B is the volume of HCl for the blank in mL, S is the volume of HCl for the sample in mL, N is the normality of the HCl solution, and W is the weight of the sample in grams. A typical saponification value for high-purity this compound is in the range of 166-172 mg KOH/g.
Mandatory Visualization
Conclusion
The validation of this compound purity requires a well-defined analytical strategy. Gas Chromatography with Flame Ionization Detection (GC-FID) remains the gold standard for its high resolution and sensitivity in detecting volatile impurities. High-Performance Liquid Chromatography (HPLC) serves as an excellent complementary technique, especially for non-volatile or thermally labile compounds. For a rapid and cost-effective assessment of overall product quality, traditional titration methods to determine acid and saponification values are indispensable. The choice of methodology should be guided by the specific analytical requirements, including the need for impurity profiling, desired level of accuracy, and available resources. For comprehensive quality control, a combination of chromatographic and titrimetric methods is recommended to ensure the highest purity of this compound for its intended application.
References
A Comparative Guide to Quantitative Analysis of Butyl Oleate: q-NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of butyl oleate (B1233923), a common fatty acid ester, is crucial for quality control, formulation development, and stability testing. This guide provides an objective comparison of three powerful analytical techniques for butyl oleate assay: Quantitative Nuclear Magnetic Resonance (q-NMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The performance of each method is evaluated based on experimental data, and detailed protocols are provided to assist in method selection and implementation.
At a Glance: Method Comparison
| Performance Parameter | Quantitative NMR (q-NMR) | GC-FID | HPLC-ELSD |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | Typically 98-102% | 95-105% | 93-109% |
| Precision (RSD%) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~10 µM | 0.2 - 1 µg/mL | 0.02 - 0.04 µg (on column) |
| Limit of Quantification (LOQ) | ~30 µM | 0.6 - 3 µg/mL | 0.04 - 0.10 µg (on column) |
In-Depth Analysis of Techniques
Quantitative Nuclear Magnetic Resonance (q-NMR)
q-NMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a substance-specific calibration curve.[1] The signal intensity in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2]
Key Strengths:
-
High Accuracy and Precision: q-NMR is known for its excellent accuracy and precision.[3]
-
No Reference Standard of the Analyte Needed: Quantification is performed relative to a certified internal standard of a different compound.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Confirmation: The NMR spectrum provides structural information about the analyte, confirming its identity.
Considerations:
-
Lower Sensitivity: Compared to chromatographic techniques, q-NMR is less sensitive.
-
Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[4] The method involves separating the components of a mixture in a capillary column followed by detection with a flame ionization detector, which responds to carbon-containing compounds.
Key Strengths:
-
High Sensitivity: GC-FID is a highly sensitive technique, capable of detecting trace amounts of analytes.[5]
-
Excellent Separation Efficiency: Capillary GC columns provide high-resolution separation of complex mixtures.
-
Cost-Effective: The instrumentation and running costs are generally lower than those for q-NMR and HPLC-MS.
Considerations:
-
Derivatization Often Required: To increase volatility and improve peak shape, fatty acids are often derivatized to their methyl or butyl esters prior to analysis.
-
Requires Analyte-Specific Calibration: Accurate quantification necessitates a calibration curve prepared from a pure standard of this compound.
-
Destructive Technique: The sample is consumed during the analysis.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a versatile technique that separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. For non-UV-absorbing compounds like this compound, an Evaporative Light Scattering Detector (ELSD) is a suitable choice. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.
Key Strengths:
-
Analysis of Non-Volatile and Thermally Labile Compounds: HPLC is ideal for compounds that are not suitable for GC analysis.
-
No Derivatization Required: this compound can be analyzed directly.
-
Good Sensitivity: ELSD provides good sensitivity for a wide range of compounds.
Considerations:
-
Non-Linear Detector Response: The ELSD response is often non-linear, requiring a logarithmic transformation or a polynomial fit for the calibration curve.
-
Requires Volatile Mobile Phases: The mobile phase must be more volatile than the analyte.
-
Requires Analyte-Specific Calibration: Similar to GC-FID, accurate quantification requires a calibration curve.
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using each technique are provided below.
Quantitative NMR (q-NMR) Protocol
This protocol outlines the steps for the determination of this compound purity using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the sample and internal standard are fully soluble.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 10-30 seconds for quantitative analysis).
-
Number of Scans (ns): 8 to 16 scans, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).
3. Data Processing and Quantification:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet signal of the terminal methyl group of the butyl chain (~0.9 ppm, 3H) or the triplet of the methylene (B1212753) group adjacent to the ester oxygen (~4.1 ppm, 2H) are suitable for quantification. The olefinic protons appear around 5.3 ppm.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
.dot
Caption: Workflow for quantitative NMR (q-NMR) analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol describes the quantification of this compound using an external standard calibration.
1. Sample and Standard Preparation:
-
Stock Standard Solution: Accurately weigh approximately 50 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane (B92381) or isooctane) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the same solvent used for the standards to a known volume, ensuring the final concentration falls within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
2. GC-FID Operating Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 or as appropriate for the sample concentration.
3. Data Analysis and Quantification:
-
Inject the calibration standards and the sample solutions into the GC-FID system.
-
Identify the this compound peak in the chromatograms by comparing the retention time with that of the standard.
-
Integrate the peak area of this compound in all chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the measured peak area.
.dot
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
This protocol details the quantification of this compound using HPLC-ELSD with an external standard calibration.
1. Sample and Standard Preparation:
-
Stock Standard Solution: Accurately weigh approximately 50 mg of pure this compound standard and dissolve it in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile) to prepare a stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD Operating Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and an evaporative light scattering detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). The mobile phase must be volatile.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 40-50 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Gain: As required to achieve a good signal-to-noise ratio.
-
3. Data Analysis and Quantification:
-
Inject the calibration standards and sample solutions.
-
Identify the this compound peak based on retention time.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
.dot
References
Branched vs. Linear Oleate Esters: A Comparative Guide to Lubricity
For Researchers, Scientists, and Drug Development Professionals
The molecular architecture of oleate (B1233923) esters—specifically, whether their hydrocarbon chains are linear or branched—profoundly influences their performance as lubricants. This guide provides an objective comparison of the lubricity of branched versus linear oleate esters, supported by experimental data, to inform material selection in demanding applications.
Executive Summary
Experimental evidence indicates that branched oleate esters generally exhibit superior lubricity compared to their linear counterparts. This is primarily attributed to their molecular structure, which influences film-forming ability and stability under pressure. Branched esters, such as those derived from iso-oleic acid, have demonstrated lower wear scar diameters in tribological testing, suggesting enhanced wear protection. While direct, head-to-head comparisons under identical conditions are limited in publicly available literature, the collated data below from various studies consistently points towards the superior performance of branched structures.
Quantitative Lubricity Data
The following tables summarize key lubricity performance indicators for various branched and linear oleate esters, as determined by standard tribological tests. It is important to note that the data for branched and linear esters were obtained from different studies using different test methodologies (Four-Ball and High-Frequency Reciprocating Rig, respectively), and thus direct quantitative comparison should be made with caution.
Table 1: Lubricity of Branched Oleate Esters (Four-Ball Test)
| Ester | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |
| Neopentylglycol Dioleate (NPGDO) | 0.06898 | 0.451 |
| Trimethylolpropane Trioleate (TMPTO) | 0.07667 | 0.491 |
| Pentaerythritol Tetraoleate (PETO) | 0.06555 | 0.469 |
| Source: Data compiled from a study on the friction and wear performance of oleate-based esters.[1] |
Table 2: Lubricity of a Linear Oleate Ester (HFRR Test)
| Ester | Concentration in Gasoline | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (µm) |
| Ethyl Oleate | 15% | 0.093 | 167 |
| Source: Data from a study on the effects of ethyl oleate on gasoline lubricity.[2] |
A study directly comparing iso-oleic acid and its methyl ester (branched structures) with oleic acid (linear structure) found that the branched counterparts exhibited a smaller wear scar diameter of 0.578 mm in a four-ball anti-wear test, indicating better lubricity.[3] Another study on oleyl oleate (a linear ester) reported a coefficient of friction of 0.53 ± 0.08 at 100 °C.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Four-Ball Wear Test (as per ASTM D4172)
The four-ball wear test is a standard method for evaluating the anti-wear properties of lubricating fluids.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (typically AISI 52100 steel)
-
Microscope for measuring wear scar diameter
Procedure:
-
Three steel balls are clamped together in a cup, and the test lubricant is added to cover them.
-
A fourth steel ball is pressed into the cavity of the three stationary balls with a specified load.
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is calculated to determine the lubricant's wear-preventive characteristics.
High-Frequency Reciprocating Rig (HFRR) Test
The HFRR test is commonly used to assess the lubricity of fuels and lubricants.
Apparatus:
-
High-Frequency Reciprocating Rig (HFRR)
-
Steel ball and a flat steel disk
-
Force and displacement sensors
Procedure:
-
A small volume of the test fluid is placed in a reservoir.
-
A steel ball is loaded against a stationary steel disk, both submerged in the test fluid.
-
The ball is oscillated against the disk at a high frequency (e.g., 50 Hz) with a short stroke length (e.g., 1 mm) under a constant load (e.g., 200 g) for a specified duration (e.g., 75 minutes).
-
The temperature of the test fluid is maintained at a constant value (e.g., 60°C).
-
During the test, the frictional force is continuously measured.
-
After the test, the wear scar on the ball is measured in both the major and minor axes to determine the wear scar diameter.
Molecular Structure and Lubricity Relationship
The difference in lubricity between branched and linear oleate esters can be attributed to their molecular geometry and its effect on the formation of a protective lubricant film between surfaces.
Caption: Relationship between ester structure and lubricity.
Linear oleate esters, with their straight-chain alkyl groups, can pack closely together, potentially forming a thin but well-ordered lubricant film. However, this ordered arrangement can be more easily disrupted under high pressure and shear. In contrast, the branched structure of esters like isostearyl oleate prevents close packing of the molecules. This leads to a less ordered but thicker and more robust lubricating film that can better withstand mechanical stresses, resulting in lower friction and reduced wear.
References
- 1. researchgate.net [researchgate.net]
- 2. portalabpg.org.br [portalabpg.org.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Trib... preview & related info | Mendeley [mendeley.com]
- 5. Synthesis, Characterization, Tribological and Rheological Properties of Oleyl Oleate Based Biolubricant [ejchem.journals.ekb.eg]
A Comparative Guide to FT-IR Spectroscopy for Butyl Oleate Identity Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identity confirmation of butyl oleate (B1233923) against common alternatives. Butyl oleate, a fatty acid ester, finds diverse applications in industries ranging from pharmaceuticals to cosmetics.[1] Ensuring its identity and purity is critical, and FT-IR spectroscopy offers a rapid and reliable analytical method for this purpose. This document outlines the characteristic spectral features of this compound, presents a detailed experimental protocol for its analysis, and provides a comparative data summary.
Distinguishing this compound: A Spectral Comparison
The identity of an ester is primarily determined by the unique combination of its constituent carboxylic acid and alcohol, which is reflected in its FT-IR spectrum. The key vibrational modes for identifying this compound and differentiating it from other esters include the carbonyl (C=O) stretching, C-O stretching, and C-H stretching and bending vibrations.
While all esters exhibit a strong carbonyl absorption band, its precise wavenumber can be influenced by the molecular structure. Generally, the C=O stretching vibration for aliphatic esters is observed in the range of 1750-1735 cm⁻¹. Additionally, the "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of C-O stretching and C-H bending vibrations that are highly specific to the molecule.
Below is a comparative summary of the characteristic FT-IR absorption bands for this compound and two common alternatives: methyl oleate and butyl stearate.
Table 1: Comparative FT-IR Data for this compound and Alternatives
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Methyl Oleate (cm⁻¹) | Butyl Stearate (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2924 (asymmetric), 2854 (symmetric) | ~2923, ~2853 | ~2922, ~2853 |
| C=O (Ester) | Stretching | ~1740 | ~1743 | ~1738 |
| C-H (Alkyl) | Bending | ~1465 | ~1463 | ~1465 |
| C-O (Ester) | Stretching | ~1170 | ~1171 | ~1173 |
| C=C-H (Oleate) | Stretching | ~3005 | ~3009 | N/A |
| C=C (Oleate) | Stretching | ~1654 (weak) | ~1655 (weak) | N/A |
Note: The exact peak positions can vary slightly depending on the instrument and sample conditions. The data presented is a synthesis of typical values found in spectroscopic databases and literature.
The presence of the C=C bond in oleate esters (this compound and methyl oleate) is indicated by weak absorptions around 3005 cm⁻¹ (=C-H stretch) and 1654 cm⁻¹ (C=C stretch), which are absent in the spectrum of the saturated ester, butyl stearate. The primary distinction between this compound and methyl oleate lies in the subtle shifts in the C=O and C-O stretching frequencies and the unique pattern of C-H bending vibrations in the fingerprint region, influenced by the different alkyl chains (butyl vs. methyl).
Experimental Protocol for FT-IR Analysis
This section details a standardized protocol for acquiring high-quality FT-IR spectra of liquid ester samples, such as this compound, using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Gently wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument's software will store and automatically subtract this from the sample spectrum.[2]
-
-
Sample Application:
-
For liquid samples like this compound, place a small drop of the liquid directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal, which is in contact with the sample.[2]
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[2]
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Compare the acquired spectrum with a reference spectrum of pure this compound to confirm its identity.
-
For comparison with other esters, overlay the spectra and observe the differences in peak positions and the fingerprint region.
-
-
Cleaning:
-
After each measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.
-
Workflow for this compound Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of a this compound sample using FT-IR spectroscopy.
Caption: Workflow for this compound Identity Confirmation using FT-IR Spectroscopy.
This guide demonstrates that FT-IR spectroscopy is a powerful tool for the rapid and accurate identity confirmation of this compound. By comparing the key spectral features, particularly in the carbonyl and fingerprint regions, it is possible to distinguish this compound from other common esters. The provided experimental protocol and workflow offer a systematic approach for researchers and quality control professionals in the pharmaceutical and related industries.
References
Butyl Oleate as a Bio-Lubricant: A Performance Evaluation and Comparative Guide
An objective analysis of butyl oleate's performance against other bio-based and conventional lubricants, supported by experimental data, reveals its potential as a sustainable alternative in various lubricating applications.
Butyl oleate (B1233923), an ester derived from the reaction of butanol and oleic acid, is gaining traction as a bio-lubricant due to its favorable environmental profile, including good biodegradability. This guide provides a comparative performance evaluation of this compound against another common bio-lubricant, trimethylolpropane (B17298) trioleate (TMPTO), a conventional ISO VG 32 mineral oil, and a synthetic polyalphaolefin (PAO 4) lubricant. The comparison focuses on key performance indicators: tribological properties (friction and wear), oxidative stability, low-temperature behavior, and biodegradability.
Comparative Performance Data
The following tables summarize the quantitative performance data for the selected lubricants. It is important to note that the data has been compiled from various sources, and direct comparison may be limited by variations in experimental conditions.
| Lubricant | Test Method | Friction Coefficient (µ) | Wear Scar Diameter (mm) |
| This compound | ASTM D4172 (Four-Ball) | Data Not Available | Data Not Available |
| Trimethylolpropane Trioleate (TMPTO) | ASTM D4172 (Four-Ball) | 0.09 - 0.10 | Data Not Available |
| ISO VG 32 Mineral Oil | ASTM D4172 (Four-Ball) | Data Not Available | Data Not Available |
| Polyalphaolefin (PAO 4) | ASTM D4172 (Four-Ball) | Data Not Available | Data Not Available |
Table 1: Tribological Performance. This table is intended to compare the friction-reducing and anti-wear properties of the lubricants. Unfortunately, directly comparable data for all lubricants under the same test conditions was not available in the public domain.
| Lubricant | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) |
| This compound | ~13-15 | Data Not Available | >180[1] | -10 (Operating Temp. Low)[1] |
| Trimethylolpropane Trioleate (TMPTO) | 45-55[2] | Data Not Available | 180 min[3] | -30 Max[2] |
| ISO VG 32 Mineral Oil | 32 | 8.6 | 168 | -24 |
| Polyalphaolefin (PAO 4) | 16.9 | 3.9 | 123 | -73 |
Table 2: Physicochemical Properties. This table highlights the viscosity-temperature characteristics and low-temperature fluidity of the lubricants. A higher viscosity index indicates a more stable viscosity over a range of temperatures. A lower pour point is desirable for cold-weather applications.
| Lubricant | Test Method | Oxidative Stability (Induction Time, hours) |
| This compound | Rancimat | Data Not Available |
| Trimethylolpropane Trioleate (TMPTO) | Rancimat | Data Not Available |
| ISO VG 32 Mineral Oil | Rancimat | Data Not Available |
| Polyalphaolefin (PAO 4) | Rancimat | Data Not Available |
Table 3: Oxidative Stability. This table is designed to show the resistance of the lubricants to degradation at elevated temperatures in the presence of oxygen. Higher induction times indicate better oxidative stability. Specific comparative data was not available.
| Lubricant | Test Method | Biodegradability (%) | Classification |
| This compound | OECD 301B | Data Not Available | Data Not Available |
| Trimethylolpropane Trioleate (TMPTO) | OECD 301B | 62.9 - 86 | Readily Biodegradable |
| ISO VG 32 Mineral Oil | OECD 301B | <40 | Inherently Biodegradable |
| Polyalphaolefin (PAO 4) | OECD 301B | ~27 - 48 | Inherently Biodegradable |
Table 4: Biodegradability. This table compares the environmental fate of the lubricants. "Readily biodegradable" is the highest classification, indicating rapid and extensive breakdown.
Experimental Protocols
The performance data presented in this guide are based on standardized test methods. The following section provides a detailed overview of the methodologies for the key experiments cited.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive characteristics of a lubricating fluid.
Methodology:
-
Three steel balls are clamped together in a cup and immersed in the lubricant sample.
-
A fourth steel ball is rotated against the three stationary balls at a specified speed and under a defined load.
-
The test is conducted for a set duration and at a controlled temperature.
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. The coefficient of friction is also monitored during the test.
Viscosity Index Calculation (ASTM D2270)
The viscosity index (VI) is an empirical number that indicates the effect of a change in temperature on the viscosity of the oil.
Methodology:
-
The kinematic viscosity of the lubricant is measured at two standard temperatures: 40°C and 100°C, according to ASTM D445.
-
The VI is then calculated using a formula that compares the viscosity of the test oil to that of two reference oils having VIs of 0 and 100.
Pour Point Test (ASTM D97)
This test method determines the lowest temperature at which a lubricant will continue to flow.
Methodology:
-
The lubricant sample is cooled at a specified rate in a test jar.
-
At intervals of 3°C, the jar is removed from the cooling bath and tilted to see if the oil flows.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
Rancimat Test (EN 14112)
This method is an accelerated oxidation test to determine the oxidative stability of fats and oils.
Methodology:
-
A stream of purified air is passed through the lubricant sample, which is held at a constant elevated temperature (e.g., 110°C).
-
The volatile oxidation products are carried by the air stream into a vessel containing deionized water.
-
The conductivity of the water is continuously measured.
-
The induction time is the time until a rapid increase in conductivity is detected, indicating the formation of volatile acids due to oxidation.
Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This test evaluates the ultimate biodegradability of an organic compound by aerobic microorganisms.
Methodology:
-
The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium.
-
The mixture is incubated in the dark for 28 days.
-
The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced.
-
A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of a bio-lubricant.
Caption: Experimental workflow for bio-lubricant performance evaluation.
References
Butyl Oleate vs. Isopropyl Myristate: A Comparative Guide for Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of two frequently utilized emollients in the cosmetics and pharmaceutical sectors: Butyl Oleate and Isopropyl Myristate. The subsequent sections will explore their physicochemical characteristics, compare their performance attributes with supporting experimental data, and outline the methodologies for key experiments.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of these esters is fundamental to predicting their behavior in formulations. The following table summarizes the key physical and chemical characteristics of this compound and Isopropyl Myristate.
| Property | This compound | Isopropyl Myristate |
| Molecular Formula | C22H42O2[1][2] | C17H34O2[3] |
| Molecular Weight | 338.57 g/mol [1][2] | 270.45 g/mol |
| Appearance | Pale yellow, clear oily liquid | Colorless, practically odorless, oily liquid |
| Solubility | Insoluble in water; Soluble in most organic solvents, alcohols, ethers, and oils. | Insoluble in water; Soluble in acetone, chloroform, ethanol, and most organic solvents. |
| Viscosity | Data not consistently available | ~6-8 mPa·s at 25°C |
| Density | ~0.87 g/cm³ at 15°C | ~0.85-0.86 g/cm³ at 20°C |
| Melting Point | -26.4 °C | Approximately -3°C to 3°C |
| Boiling Point | 228 °C at 15 mmHg | Approximately 167°C at 10 mmHg |
Performance Comparison in Cosmetic Formulations
The choice of emollient is a critical factor that influences the sensory experience, stability, and efficacy of the final product. This section details the performance differences between this compound and Isopropyl Myristate.
Emolliency and Skin Feel
Both this compound and Isopropyl Myristate are effective emollients that soften and smooth the skin's surface. However, they impart distinct tactile profiles to cosmetic formulations.
-
Isopropyl Myristate: Isopropyl Myristate is well-known for providing a lightweight, non-greasy, and silky feel to the skin. It is characterized by its excellent spreadability and rapid absorption, which makes it a popular choice for elegant lotions, serums, and facial care products where a non-sticky residue is desired.
-
This compound: this compound is described as having a more substantive and lubricating feel. It is used as an emollient in creams and lotions to provide a smooth texture.
Skin Penetration Enhancement
A key function of some emollients is to enhance the penetration of active ingredients into the skin, which is particularly important for transdermal and topical drug delivery systems.
-
Isopropyl Myristate: Isopropyl Myristate is widely recognized as a skin penetration enhancer. Its mechanism of action involves disrupting the lipid structure of the stratum corneum, which increases the permeation of active ingredients into deeper skin layers.
-
This compound: this compound also has the capacity to act as a percutaneous absorption enhancer. It is thought to work by disrupting the lipid structure of the stratum corneum, allowing for increased drug permeation.
Experimental Data Summary
The following table presents representative data from an in-vitro study comparing the penetration enhancing effects of Isopropyl Myristate and Oleic Acid (a component of this compound) on the diffusion of Meloxicam.
| Parameter | Formulation with Isopropyl Myristate (1-10% w/w) | Formulation with Oleic Acid (5-20% w/w) |
| Highest Flux (μg/cm²/h) | 83.789 | 84.405 |
| Cumulative Amount Permeated (μg/cm²) | Not specified | 720.50 ± 1.93 |
| Enhancement Ratio | Not specified | 1.070 |
Note: This data is from a study on Meloxicam transdermal patches and may not be directly representative for all active ingredients or formulation types.
Experimental Protocols
To ensure the generation of reliable and comparable data, the use of standardized experimental protocols is crucial.
In-Vitro Skin Permeation Study
This experiment is designed to assess the rate and extent of an active ingredient's penetration through the skin from a topical formulation.
Caption: Workflow of an in-vitro skin permeation study.
Methodology:
-
Skin Preparation: Full-thickness skin from a suitable animal model (e.g., pig) or human cadaver is excised and prepared to a uniform thickness.
-
Mounting: The prepared skin is mounted between the donor and receptor compartments of a Franz diffusion cell.
-
Application: A precise amount of the test formulation is applied to the surface of the stratum corneum in the donor compartment.
-
Sampling: The receptor fluid is maintained at a constant temperature and stirred. Samples are withdrawn at predetermined time points.
-
Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The cumulative amount of the active ingredient permeated per unit area is plotted against time to determine the flux and other permeation parameters.
Sensory Panel Evaluation
This protocol is used to obtain quantitative and qualitative data on the sensory attributes of a cosmetic formulation as perceived by human subjects.
Caption: Logical flow of a sensory panel evaluation.
Methodology:
-
Panelist Recruitment and Training: A panel of individuals is selected and trained to identify and rate the intensity of specific sensory attributes.
-
Protocol Definition: A clear protocol is established, defining the attributes to be evaluated (e.g., spreadability, greasiness, absorbency, residue) and the rating scales to be used.
-
Product Application: A standardized amount of each formulation is applied to a designated area of the panelists' skin in a controlled environment.
-
Evaluation: Panelists evaluate the sensory characteristics at specified time points (e.g., immediately after application, after 5 minutes, after 20 minutes).
-
Scoring: Panelists rate the intensity of each attribute on a predefined scale (e.g., a visual analog scale or a labeled magnitude scale).
-
Data Analysis: The collected data is statistically analyzed to identify significant differences in the sensory profiles of the tested formulations.
References
A Comparative Guide to Titration and Chromatographic Methods for Determining Fatty Acid Ester Purity
For researchers, scientists, and professionals in drug development, accurately determining the purity of fatty acid esters is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of traditional titration methods and modern chromatographic techniques, offering insights into their principles, protocols, and performance to aid in selecting the most suitable method for your analytical needs.
At a Glance: Method Comparison
The selection of an analytical method for fatty acid ester purity is a trade-off between speed, cost, and the level of detail required. Titration methods are cost-effective for assessing bulk properties, while chromatographic techniques provide a detailed profile of individual fatty acid esters.
| Parameter | Titration Methods (Saponification, Acid, Iodine Value) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Volumetric analysis based on chemical reactions (saponification, neutralization, halogen addition). | Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and interaction with a stationary phase. | Separation of FAMEs based on their partitioning between a mobile and a stationary phase. |
| Information Provided | Bulk properties of the sample (average molecular weight, free fatty acid content, degree of unsaturation). | Quantitative and qualitative profile of individual fatty acid esters.[1] | Quantitative and qualitative profile of individual fatty acid esters. |
| Precision | Good (e.g., Saponification value RSD < 0.5%).[2] | High (RSDs for individual FAMEs typically below 5%). | High (Repeatability between 0.2% and 1.3%).[3] |
| Accuracy | Generally high for bulk measurements. | High (e.g., recoveries of 101.3% and 99.8% for specific FAMEs). | High (Recoveries ranging from 81.7% to 110.9%). |
| Analysis Time | Relatively fast per sample, but can be labor-intensive for multiple samples. | Longer per sample due to run times, but autosamplers allow for high throughput. | Varies depending on the method, but can be faster than GC for specific analyses. |
| Limit of Detection (LOD) | Higher compared to chromatographic methods. | Low (can detect trace components). | Low (e.g., 0.0001% mass for methyl linolenate). |
| Cost (Instrument) | Low. | High. | High. |
| Cost (Per Sample) | Low. | Moderate. | Moderate. |
| Solvent Consumption | Moderate to high. | Low to moderate. | Moderate. |
Titration Methods: A Foundational Approach
Titration methods are classical analytical techniques that provide valuable information about the overall characteristics of fatty acid esters. They are based on the neutralization of free fatty acids (Acid Value), the saponification of esters (Saponification Value), and the addition of halogens to double bonds (Iodine Value).
Logical Workflow of Titration Methods
Caption: General Workflow of Titration Methods
Experimental Protocols
The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of a fat or oil. It is an indicator of the average molecular weight of the fatty acids in the sample.
-
Apparatus : 250 mL Erlenmeyer flasks, reflux condenser, water bath or hot plate, burette.
-
Reagents : 0.5 M Hydrochloric acid (HCl), accurately standardized. Alcoholic potassium hydroxide (KOH) solution (0.5 N). Phenolphthalein (B1677637) indicator solution.
-
Procedure :
-
Weigh accurately about 1-2 g of the fatty acid ester sample into an Erlenmeyer flask.
-
Add 25.0 mL of the alcoholic KOH solution using a pipette.
-
Connect the flask to a reflux condenser and heat in a boiling water bath for 30 minutes to 1 hour, ensuring complete saponification.
-
Cool the flask to room temperature.
-
Add a few drops of phenolphthalein indicator and titrate the excess KOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank determination under the same conditions, omitting the sample.
-
-
Calculation : Saponification Value = [(B - S) x M x 56.1] / W Where:
-
B = volume of HCl solution used for the blank (mL)
-
S = volume of HCl solution used for the sample (mL)
-
M = Molarity of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
The acid value is the number of milligrams of KOH required to neutralize the free fatty acids in one gram of the sample. It is a measure of the free fatty acid content and can indicate the degree of hydrolysis of the esters.
-
Apparatus : 250 mL Erlenmeyer flask, burette.
-
Reagents : 0.1 M Potassium hydroxide (KOH), accurately standardized. Solvent mixture (equal volumes of isopropyl alcohol and toluene), neutralized. Phenolphthalein indicator solution.
-
Procedure :
-
Weigh an appropriate amount of the sample (depending on the expected acid value) into an Erlenmeyer flask.
-
Add about 50-100 mL of the neutralized solvent mixture and warm gently if necessary to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 M KOH solution, shaking constantly, until a permanent faint pink color is obtained.
-
-
Calculation : Acid Value = (V x M x 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
M = Molarity of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample.
-
Apparatus : 500 mL Iodine flasks or glass-stoppered bottles, pipettes.
-
Reagents : Wijs solution (iodine monochloride in glacial acetic acid). Potassium iodide (KI) solution (15%). 0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃), accurately standardized. Starch indicator solution. Cyclohexane (B81311) or carbon tetrachloride.
-
Procedure (Wijs Method) :
-
Weigh an appropriate amount of the sample into a clean, dry 500 mL iodine flask.
-
Dissolve the sample in 10-15 mL of cyclohexane or carbon tetrachloride.
-
Pipette 25.0 mL of Wijs solution into the flask. Swirl to mix, and store the flask in the dark for 30 minutes to 1 hour.
-
Add 20 mL of 15% KI solution and 100 mL of distilled water.
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the yellow color almost disappears.
-
Add a few drops of starch indicator and continue the titration until the blue color disappears.
-
Conduct a blank determination under the same conditions without the sample.
-
-
Calculation : Iodine Value = [(B - S) x M x 12.69] / W Where:
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
M = Molarity of the Na₂S₂O₃ solution
-
12.69 = Conversion factor (atomic weight of iodine / 10)
-
W = Weight of the sample (g)
-
Chromatographic Methods: A Detailed Profile
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques that separate, identify, and quantify individual fatty acid esters in a mixture. These methods typically require a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).
Logical Comparison of Titration and Chromatographic Workflows
Caption: Titration vs. Chromatographic Workflow
Experimental Protocols
GC is a highly sensitive method for analyzing the fatty acid composition of lipids. After conversion to FAMEs, the sample is vaporized and separated based on the components' boiling points and interactions with the column's stationary phase.
-
Derivatization (Acid-Catalyzed Methylation) :
-
To approximately 25 mg of the oil sample, add 2 mL of 2M methanolic HCl.
-
Heat the mixture at 80°C for 20 minutes.
-
Cool to room temperature and add 1 mL of petroleum ether and 1 mL of water.
-
Vortex for 30 seconds and centrifuge to separate the layers.
-
Transfer the upper organic layer containing the FAMEs to a new vial for GC analysis.
-
-
GC-FID Protocol :
-
Apparatus : Gas chromatograph with a flame ionization detector (FID) and a capillary column (e.g., Carbowax).
-
Carrier Gas : Helium or Hydrogen.
-
Injection : 1 µL of the FAMEs solution is injected with a split ratio (e.g., 10:1).
-
Temperatures :
-
Injector: 220-250°C.
-
Detector: 250-300°C.
-
Oven: A temperature program is used, for example, starting at 70°C, holding for 2 minutes, then ramping at 5°C/min to 240°C and holding for 5 minutes.
-
-
Quantification : The peak areas of the individual FAMEs are compared to those of a known standard to determine their concentration.
-
HPLC is another valuable tool for the analysis of FAMEs, offering different selectivity compared to GC.
-
Derivatization : The same derivatization procedure as for GC can be used to prepare FAMEs.
-
HPLC-UV/RI Protocol :
-
Apparatus : HPLC system with a UV or Refractive Index (RI) detector and a suitable column (e.g., C18).
-
Mobile Phase : A gradient of methanol (B129727) and a mixture of 2-propanol and hexane (B92381) (e.g., 5:4 v/v) can be used. For isocratic elution, acetonitrile (B52724) can be employed.
-
Flow Rate : Typically around 1.0 mL/min.
-
Column Temperature : Maintained at a constant temperature, for example, 40°C.
-
Injection Volume : 5-20 µL.
-
Detection : UV detection at around 205 nm or RI detection.
-
Quantification : Calibration curves are generated using external standards of known concentrations to quantify the FAMEs in the sample.
-
Conclusion
Both titration and chromatographic methods offer robust approaches for assessing the purity of fatty acid esters. Titration methods provide a rapid and inexpensive way to determine bulk properties, making them suitable for routine quality control. In contrast, GC and HPLC offer a much more detailed picture, quantifying individual fatty acid esters, which is crucial for in-depth research, product development, and the analysis of complex mixtures. The choice of method will ultimately depend on the specific analytical question, the required level of detail, and the available resources.
References
A Head-to-Head Comparison: GC Analysis of Fatty Acid Butyl Esters vs. Methyl Esters
For researchers, scientists, and drug development professionals, the accurate analysis of fatty acids is paramount. Gas chromatography (GC) is a cornerstone technique for this purpose, but the choice of derivatization method—converting fatty acids into their more volatile ester forms—can significantly impact the quality of the results. The two most common choices are fatty acid methyl esters (FAMEs) and fatty acid butyl esters (FABEs). This guide provides an objective comparison of these two derivatization strategies, supported by experimental protocols and a summary of expected performance.
At a Glance: FAMEs vs. FABEs
| Feature | Fatty Acid Methyl Esters (FAMEs) | Fatty Acid Butyl Esters (FABEs) |
| Volatility | Higher, suitable for a wide range of fatty acids | Lower, advantageous for short-chain fatty acids |
| Analysis of Short-Chain Fatty Acids | Can be challenging due to co-elution with the solvent front and potential for loss during sample preparation | Improved recovery and resolution for short-chain fatty acids |
| Retention Times | Generally shorter | Generally longer |
| Potential for Isomer Separation | Standard, widely documented | May offer improved separation for some positional isomers |
| Derivatization Reagents | Methanol-based (e.g., BF3 in methanol, methanolic HCl) | Butanol-based (e.g., butanolic HCl, n-butanol and acetyl chloride) |
| Established Methods | Numerous well-established and validated methods | Less common, but established for specific applications (e.g., dairy analysis) |
Experimental Protocols: A Side-by-Side Look
The following are generalized protocols for the preparation of FAMEs and FABEs for GC analysis. It is important to note that specific sample types may require optimization.
Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed)
-
Sample Preparation: Place 1-10 mg of the lipid sample into a screw-cap test tube.
-
Reagent Addition: Add 2 mL of a 1-5% solution of anhydrous HCl in methanol.
-
Reaction: Tightly cap the tube and heat at 60-80°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water.
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Fatty Acid Butyl Ester (FABE) Preparation (Acid-Catalyzed)
-
Sample Preparation: Place 1-10 mg of the lipid sample into a screw-cap test tube.
-
Reagent Addition: Add 2 mL of a 1-5% solution of anhydrous HCl in n-butanol.
-
Reaction: Tightly cap the tube and heat at 80-100°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FABEs to a clean vial for GC analysis.
Visualizing the Workflow
Performance Comparison: Butyl Esters Shine with Short-Chain Fatty Acids
The primary advantage of converting fatty acids to their butyl esters lies in the analysis of short-chain fatty acids (SCFAs), such as butyric acid (C4:0) and caproic acid (C6:0). Methyl esters of these SCFAs are highly volatile, which can lead to several analytical challenges:
-
Loss during sample preparation: The high volatility of short-chain FAMEs can result in their partial loss during solvent evaporation steps, leading to inaccurate quantification.
-
Co-elution with the solvent front: In GC analysis, the highly volatile short-chain FAMEs may elute very early in the chromatogram, potentially co-eluting with the solvent peak and making accurate integration difficult.
By converting SCFAs to their less volatile butyl esters, these issues can be significantly mitigated. The higher boiling points of FABEs lead to:
-
Increased retention times: This shifts the peaks for short-chain fatty acids away from the solvent front, allowing for better resolution and more accurate quantification.
-
Reduced volatility: This minimizes the risk of sample loss during preparation, leading to improved recovery and more reliable quantitative data.
For the analysis of long-chain fatty acids, the differences between FAMEs and FABEs are less pronounced. FAMEs are generally preferred for routine analysis of a broad range of fatty acids due to the vast number of established methods and libraries of retention time data available.
Expected Quantitative Data Comparison
| Parameter | Fatty Acid Methyl Esters (FAMEs) | Fatty Acid Butyl Esters (FABEs) | Expected Outcome |
| Retention Time (Short-Chain FA, e.g., C4:0) | Very short, may co-elute with solvent | Longer, well-resolved from solvent | FABEs will have significantly longer retention times. |
| Retention Time (Long-Chain FA, e.g., C18:0) | Shorter | Longer | FABEs will have longer retention times. |
| Peak Shape (Short-Chain FA) | May show tailing or be obscured by solvent | Improved symmetry and resolution | FABEs are expected to provide better peak shapes. |
| Peak Resolution (Positional Isomers) | Standard separation | May provide enhanced separation | Some studies suggest FABEs can improve the resolution of certain positional isomers.[1] |
| Quantitative Recovery (Short-Chain FA) | Prone to loss during sample prep | Higher recovery due to lower volatility | FABEs are expected to show better quantitative recovery. |
Conclusion
The choice between derivatizing fatty acids to their methyl or butyl esters for GC analysis depends heavily on the specific research question and the fatty acid profile of the sample.
-
Fatty Acid Methyl Esters (FAMEs) are the industry standard for the general analysis of a wide range of fatty acids. The wealth of established methods and extensive retention time libraries make FAMEs a reliable and convenient choice for most applications.
-
Fatty Acid Butyl Esters (FABEs) offer a distinct advantage for the analysis of short-chain fatty acids. Their lower volatility improves recovery and chromatographic performance for these challenging analytes. For researchers focusing on SCFAs, the butylation method is a superior choice that can lead to more accurate and reliable quantitative results.
Ultimately, the decision should be guided by the specific analytical needs of the study. For laboratories analyzing a wide variety of samples with a broad fatty acid range, a FAME-based workflow is often the most practical. However, for those with a specific interest in the quantitative analysis of short-chain fatty acids, the adoption of a FABE derivatization protocol is highly recommended.
References
Safety Operating Guide
Proper Disposal of Butyl Oleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of butyl oleate (B1233923).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
| Safety Measure | Specification | Rationale |
| Ventilation | Handle butyl oleate in a well-ventilated area or under a chemical fume hood.[1][2] | To minimize the inhalation of vapors or mists. |
| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves, safety goggles, and suitable protective clothing.[1][2][3] | To prevent skin and eye contact. |
| Ignition Sources | Remove all sources of ignition such as open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment. | To mitigate the risk of fire. |
| Emergency Equipment | Ensure that eyewash stations and safety showers are readily accessible. | For immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Collection and Storage:
-
Collect waste this compound in a suitable, clearly labeled, and tightly closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuff containers.
2. Spill Management:
-
In the event of a spill, immediately remove all ignition sources.
-
For minor spills, contain and absorb the substance with an inert material such as sand, earth, or vermiculite.
-
For major spills, evacuate the area and alert the appropriate emergency responders.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Do not allow the spill to enter drains or waterways. If contamination of drains or waterways occurs, notify the relevant emergency services immediately.
3. Disposal of Unused Product:
-
The preferred method of disposal for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not dispose of this compound by discharging it into sewer systems.
-
Recycling may be an option if the material is unused and uncontaminated. Consult the manufacturer or your local waste management authority for recycling options.
4. Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
